molecular formula C12H18NO9P B1266288 4-Aminophenyl 6-phospho-alpha-mannopyranoside CAS No. 74160-60-4

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Cat. No.: B1266288
CAS No.: 74160-60-4
M. Wt: 351.25 g/mol
InChI Key: CJTXANSQOPINCC-GCHJQGSQSA-N
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Description

4-Aminophenyl 6-phospho-alpha-mannopyranoside, also known as 4-Aminophenyl 6-phospho-alpha-mannopyranoside, is a useful research compound. Its molecular formula is C12H18NO9P and its molecular weight is 351.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminophenyl 6-phospho-alpha-mannopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminophenyl 6-phospho-alpha-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl 6-phospho-alpha-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXANSQOPINCC-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995601
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
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URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74160-60-4
Record name 4-Aminophenyl 6-phospho-alpha-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminophenyl 6-Phospho-α-D-Mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-aminophenyl 6-phospho-α-D-mannopyranoside, a crucial molecule for research into mannose-6-phosphate (M6P) receptor-mediated cellular pathways and for the development of targeted drug delivery systems. This document outlines both chemical and chemoenzymatic approaches, offering detailed protocols, mechanistic insights, and expert commentary on the critical aspects of the synthesis, purification, and characterization of this important compound.

Introduction: The Significance of 4-Aminophenyl 6-Phospho-α-D-Mannopyranoside

4-Aminophenyl 6-phospho-α-D-mannopyranoside serves as a valuable synthetic analogue of the mannose-6-phosphate (M6P) recognition marker. In biological systems, M6P acts as a chemical "tag" on lysosomal enzymes, directing their transport from the Golgi apparatus to the lysosome via M6P receptors.[1] The aminophenyl aglycone provides a versatile chemical handle for conjugation to other molecules, such as fluorescent probes, affinity ligands, or therapeutic agents, enabling the study of M6P receptor trafficking and the development of targeted therapies for lysosomal storage diseases.[2][3]

This guide will delve into the established synthetic routes to this molecule, providing the necessary detail for its successful preparation in a laboratory setting.

Chemical Synthesis Pathway

The primary chemical synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside is a two-step process commencing with the commercially available 4-nitrophenyl α-D-mannopyranoside. The synthesis involves the regioselective phosphorylation of the primary 6-hydroxyl group, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

Chemical Synthesis Pathway start 4-Nitrophenyl α-D-mannopyranoside intermediate 4-Nitrophenyl 6-phospho-α-D-mannopyranoside start->intermediate Step 1: Regioselective Phosphorylation product 4-Aminophenyl 6-phospho-α-D-mannopyranoside intermediate->product Step 2: Nitro Group Reduction

Figure 1: Chemical synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

Step 1: Regioselective 6-O-Phosphorylation of 4-Nitrophenyl α-D-Mannopyranoside

The key challenge in this step is the selective phosphorylation of the primary hydroxyl group at the C6 position in the presence of four secondary hydroxyl groups. This is typically achieved by using a suitable phosphorylating agent and carefully controlling the reaction conditions. While various phosphorylating agents exist, phosphorus oxychloride (POCl₃) is a common choice.[1]

Experimental Protocol:

  • Preparation: Dry 4-nitrophenyl α-D-mannopyranoside under high vacuum for several hours to remove any residual water.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried 4-nitrophenyl α-D-mannopyranoside in a suitable anhydrous solvent such as pyridine or a mixture of pyridine and dioxane.[4][5]

  • Phosphorylation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of cold water or a saturated sodium bicarbonate solution.

  • Purification: The crude product, 4-nitrophenyl 6-phospho-α-D-mannopyranoside, can be purified by ion-exchange chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as phosphorus oxychloride is highly reactive with water.

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

  • Controlled Temperature: Maintaining a low temperature (0 °C) helps to control the reactivity of phosphorus oxychloride and improve the selectivity for the primary hydroxyl group.

Parameter Condition Rationale
Starting Material 4-Nitrophenyl α-D-mannopyranosideCommercially available precursor with the desired α-anomeric configuration and a masked amino group.
Phosphorylating Agent Phosphorus oxychloride (POCl₃)A common and effective phosphorylating agent.[1]
Solvent Anhydrous Pyridine/DioxaneSolubilizes the starting material and acts as a base.[4][5]
Temperature 0 °CControls reactivity and enhances regioselectivity for the primary hydroxyl group.
Purification Ion-exchange chromatographySeparates the phosphorylated product from unreacted starting material and byproducts.
Step 2: Reduction of the Nitro Group

The second step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

  • Catalyst Preparation: Weigh a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Reaction Setup: Dissolve the purified 4-nitrophenyl 6-phospho-α-D-mannopyranoside in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Hydrogenation: Transfer the solution to a hydrogenation vessel and add the Pd/C catalyst. Pressurize the vessel with hydrogen gas (typically 1.5-3.0 MPa).[6]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification and Isolation: The filtrate containing the desired 4-aminophenyl 6-phospho-α-D-mannopyranoside can be concentrated under reduced pressure. The final product is often isolated as a salt (e.g., sodium or triethylammonium salt) and may require further purification by chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups.[7]

  • Solvent: Ethanol or ethanol/water mixtures are good solvents for both the starting material and the product and are compatible with catalytic hydrogenation.

  • Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate.

  • Filtration: Celite is used to ensure the complete removal of the fine, pyrophoric palladium catalyst.

Parameter Condition Rationale
Starting Material 4-Nitrophenyl 6-phospho-α-D-mannopyranosideThe product from the first synthetic step.
Catalyst Palladium on Carbon (Pd/C)Efficient and selective for nitro group reduction.[7]
Reducing Agent Hydrogen Gas (H₂)Clean and effective reducing agent.
Solvent Ethanol/WaterGood solubility for reactants and products.
Purification Filtration through Celite, ChromatographyRemoves catalyst and purifies the final product.

Chemoenzymatic Synthesis Pathway

An alternative and often more selective approach to the synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside involves a chemoenzymatic strategy. This method combines the precision of enzymatic catalysis with the versatility of chemical synthesis.

Overall Chemoenzymatic Scheme

Chemoenzymatic Synthesis Pathway start 4-Aminophenyl α-D-mannopyranoside product 4-Aminophenyl 6-phospho-α-D-mannopyranoside start->product Enzymatic Phosphorylation (e.g., Mannose Kinase)

Figure 2: Chemoenzymatic synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

Enzymatic Phosphorylation of 4-Aminophenyl α-D-Mannopyranoside

In this approach, the commercially available 4-aminophenyl α-D-mannopyranoside is directly phosphorylated at the 6-position using a specific kinase. Mannose kinases, for example, can catalyze the transfer of a phosphate group from a donor molecule like ATP to the 6-hydroxyl group of mannose and its derivatives.[8]

Experimental Protocol:

  • Reaction Mixture: Prepare a buffered aqueous solution containing 4-aminophenyl α-D-mannopyranoside, a phosphate donor (e.g., ATP), a suitable mannose kinase, and necessary cofactors such as magnesium ions (Mg²⁺).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen kinase.

  • Reaction Monitoring: Monitor the formation of the phosphorylated product using techniques like high-performance liquid chromatography (HPLC).

  • Enzyme Inactivation and Purification: Once the reaction reaches completion, inactivate the enzyme (e.g., by heating or precipitation). The product can then be purified from the reaction mixture using chromatographic methods such as ion-exchange or size-exclusion chromatography.

Advantages of the Chemoenzymatic Approach:

  • High Regioselectivity: Enzymes offer exceptional selectivity, often eliminating the need for protecting groups.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and moderate temperatures, which can be advantageous for sensitive molecules.

  • Greener Synthesis: This approach often avoids the use of harsh reagents and organic solvents.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization of the final product are essential to ensure its identity and purity.

Purification Techniques
  • Ion-Exchange Chromatography: This is a powerful technique for purifying phosphorylated compounds. The negatively charged phosphate group allows for strong binding to an anion-exchange resin, enabling separation from non-phosphorylated impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both analytical and preparative purposes to assess purity and isolate the final product.

  • Size-Exclusion Chromatography: This method separates molecules based on their size and can be useful for removing enzymes and other high-molecular-weight components from the reaction mixture.

Characterization Methods

A combination of spectroscopic techniques is employed to confirm the structure of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, confirming the presence of the aminophenyl and mannose moieties.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ³¹P NMR: Is particularly useful for confirming the presence and chemical environment of the phosphate group.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Conclusion

The synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside is a critical process for advancing research in glycobiology and targeted drug delivery. This guide has detailed the primary chemical and chemoenzymatic pathways, providing practical protocols and the scientific rationale behind the experimental choices. While the chemical synthesis offers a robust and scalable route, the chemoenzymatic approach presents a highly selective and environmentally benign alternative. The successful synthesis, purification, and characterization of this molecule will undoubtedly continue to facilitate groundbreaking discoveries in the field.

References

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  • Chemoenzymatic Semi-Synthesis of Phosphorylated α-Synuclein Enables Identification of a Bidirectional Effect on Fibril Formation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028249/]
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Sources

An In-depth Technical Guide to 4-Aminophenyl 6-phospho-α-D-mannopyranoside: Properties, Synthesis, and Applications in Lysosomal Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Aminophenyl 6-phospho-α-D-mannopyranoside, a synthetic derivative of mannose designed for advanced applications in biochemistry and drug delivery. We will explore its chemical properties, drawing comparisons with its non-phosphorylated precursor, delve into its profound biological significance in the context of the mannose-6-phosphate pathway, and present detailed methodologies for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for targeted therapeutic strategies.

Introduction: Bridging Glycobiology and Targeted Therapeutics

4-Aminophenyl 6-phospho-α-D-mannopyranoside is a molecule of significant interest at the intersection of glycobiology and pharmacology. It combines the structural features of mannose, a key sugar in various biological recognition events, with a phosphate group at the 6-position, a critical determinant for lysosomal targeting. The aminophenyl group provides a versatile chemical handle for conjugation to various molecular entities, such as proteins, nanoparticles, and liposomes.

While its non-phosphorylated counterpart, 4-Aminophenyl α-D-mannopyranoside, has been utilized in modifying liposome surfaces to enhance uptake kinetics, the addition of the 6-phosphate group elevates its potential by enabling specific interactions with mannose-6-phosphate receptors (MPRs).[1][2] This targeted approach is paramount in the development of enzyme replacement therapies (ERTs) for lysosomal storage diseases and for the delivery of therapeutic agents directly to the lysosome.[3][4][5]

Physicochemical Properties: A Comparative Analysis

The introduction of a phosphate group significantly alters the physicochemical properties of the parent molecule, 4-Aminophenyl α-D-mannopyranoside. The following table summarizes the known properties of the parent compound and the expected properties of its 6-phospho derivative.

Property4-Aminophenyl α-D-mannopyranoside4-Aminophenyl 6-phospho-α-D-mannopyranoside (Expected)
CAS Number 34213-86-0Not available
Molecular Formula C₁₂H₁₇NO₆C₁₂H₁₈NO₉P
Molecular Weight 271.27 g/mol 351.24 g/mol
Appearance White to yellow cast powderWhite to off-white solid
Solubility Soluble in waterHighly soluble in water
Storage Temperature 2-8°C-20°C (to prevent hydrolysis)

The phosphate moiety, being ionizable, is expected to significantly increase the aqueous solubility of the molecule. Furthermore, the stability of the phosphate ester bond is pH-dependent and susceptible to phosphatase activity, necessitating storage at low temperatures.

The Biological Significance: The Mannose-6-Phosphate Pathway

The paramount importance of 4-Aminophenyl 6-phospho-α-D-mannopyranoside lies in its ability to engage the mannose-6-phosphate (M6P) pathway, the primary mechanism for trafficking newly synthesized lysosomal enzymes to the lysosome.[4][6]

Mechanism of Lysosomal Targeting

Lysosomal hydrolases are synthesized in the rough endoplasmic reticulum and are tagged with M6P in the cis-Golgi apparatus.[4][6] This M6P tag is recognized by M6P receptors (MPRs) in the trans-Golgi network, leading to the packaging of these enzymes into clathrin-coated vesicles.[6] These vesicles then traffic to the late endosomes. The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the M6P-tagged enzyme from the MPR.[4] The enzyme is then delivered to the lysosome, while the MPR is recycled back to the Golgi apparatus.[4]

This pathway can be exploited for therapeutic purposes. Exogenously administered molecules bearing an M6P moiety can be recognized by MPRs on the cell surface and internalized, ultimately delivering their cargo to the lysosome.[3][5]

M6P_Pathway cluster_golgi trans-Golgi Network cluster_vesicle Vesicular Transport cluster_endosome Late Endosome (Acidic pH) cluster_lysosome Lysosome TGN M6P Receptor binds M6P-Enzyme Vesicle Clathrin-coated vesicle buds off TGN->Vesicle Packaging Endosome M6P-Enzyme dissociates from Receptor Vesicle->Endosome Fusion Lysosome Enzyme delivered to Lysosome Endosome->Lysosome Delivery Recycle Receptor recycles to Golgi Endosome->Recycle Dissociation Recycle->TGN Recycling

Figure 1: The Mannose-6-Phosphate Pathway for Lysosomal Enzyme Targeting.

Synthesis of 4-Aminophenyl 6-phospho-α-D-mannopyranoside

The synthesis of 4-Aminophenyl 6-phospho-α-D-mannopyranoside can be approached through a multi-step process involving the protection of hydroxyl groups, selective phosphorylation of the primary alcohol at the C6 position, and subsequent deprotection. Below is a plausible synthetic workflow.

Synthesis_Workflow Start 4-Aminophenyl α-D-mannopyranoside Protect Protection of C2, C3, C4 hydroxyls and the amino group Start->Protect Phosphorylate Selective phosphorylation of C6 primary hydroxyl Protect->Phosphorylate Deprotect Deprotection of hydroxyl and amino groups Phosphorylate->Deprotect End 4-Aminophenyl 6-phospho-α-D-mannopyranoside Deprotect->End

Figure 2: General Synthetic Workflow.
Detailed Experimental Protocol (Proposed)

Step 1: Protection of Functional Groups The hydroxyl groups at positions C2, C3, and C4, as well as the amino group on the phenyl ring, must be protected to ensure selective phosphorylation at the C6 position. A common strategy involves the formation of an acetonide to protect the C2 and C3 hydroxyls, benzoylation of the C4 hydroxyl, and acetylation of the amino group.

  • Amino Group Protection: Dissolve 4-Aminophenyl α-D-mannopyranoside in a suitable solvent like pyridine. Add acetic anhydride dropwise at 0°C and stir overnight at room temperature.

  • Acetonide Formation: The resulting product is then reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the 2,3-isopropylidene derivative.

  • C4 Protection: The remaining free hydroxyl at C4 can be protected using a bulky protecting group like a benzoyl group by reacting with benzoyl chloride in pyridine.

Step 2: Phosphorylation of the C6 Hydroxyl With the other hydroxyl groups and the amino group protected, the primary hydroxyl at the C6 position is available for phosphorylation.

  • Dissolve the protected mannoside in a dry, aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C.

  • Add a phosphorylating agent such as dibenzyl N,N-diisopropylphosphoramidite, followed by an activator like tetrazole.

  • After the formation of the phosphite triester, oxidize it to the phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[7]

Step 3: Deprotection The final step involves the removal of all protecting groups to yield the target compound.

  • Phosphate Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Hydroxyl and Amino Deprotection: The remaining protecting groups (acetonide, benzoyl, and acetyl) can be removed under acidic or basic conditions. For instance, treatment with a strong acid like trifluoroacetic acid can cleave the acetonide and benzoyl groups, followed by basic hydrolysis to remove the acetyl group from the amine.

Purification at each step should be performed using column chromatography on silica gel. The final product should be characterized by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The unique ability of 4-Aminophenyl 6-phospho-α-D-mannopyranoside to target the lysosome opens up a wide range of applications.

Development of Lysosome-Targeted Drug Delivery Systems

The aminophenyl group serves as a convenient point of attachment for conjugating this M6P analogue to various drug delivery vehicles.

Protocol for the Preparation of Mannosylated Liposomes:

  • Prepare a lipid film by dissolving lipids (e.g., a mixture of DSPC, cholesterol, and a lipid with a reactive head group like DSPE-PEG-NHS) in an organic solvent and then evaporating the solvent under reduced pressure.

  • Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated.

  • Extrude the resulting multilamellar vesicles through polycarbonate membranes of defined pore size to produce unilamellar liposomes of a specific diameter.

  • Conjugate 4-Aminophenyl 6-phospho-α-D-mannopyranoside to the surface of the liposomes by reacting its amino group with the NHS-activated PEG-lipid.

  • Purify the mannosylated liposomes from unreacted components by size exclusion chromatography or dialysis.

These M6P-functionalized liposomes can be used to deliver a variety of therapeutic agents, including small molecule drugs, nucleic acids, and proteins, directly to the lysosome, which can be particularly beneficial for treating lysosomal storage diseases or certain types of cancer.[5][8]

Probes for Studying M6P Receptor Trafficking

Fluorescently labeling the aminophenyl group of 4-Aminophenyl 6-phospho-α-D-mannopyranoside can create powerful tools for visualizing and studying the dynamics of M6P receptor trafficking within living cells using techniques like fluorescence microscopy.

Enzyme Replacement Therapy (ERT)

In the context of ERT for lysosomal storage diseases, recombinant enzymes often have insufficient M6P glycosylation, leading to poor cellular uptake.[3] Covalently attaching synthetic M6P analogues like 4-Aminophenyl 6-phospho-α-D-mannopyranoside to these enzymes can enhance their delivery to lysosomes and improve therapeutic efficacy.[9]

Conclusion

4-Aminophenyl 6-phospho-α-D-mannopyranoside represents a sophisticated molecular tool for researchers and drug developers. Its design rationally combines a versatile chemical handle with a potent biological targeting motif. By harnessing the natural M6P pathway, this compound offers a precise and efficient means of delivering molecules to the lysosome, holding immense promise for the development of next-generation therapies for a range of human diseases. The methodologies and insights provided in this guide aim to facilitate the adoption and innovative application of this powerful molecule in the scientific community.

References

  • Mannose 6-Phosphate (M6P). (n.d.). Retrieved from [Link]

  • The Synthesis of Mannose-6-Phosphate Using Polyphosphate-Dependent Mannose Kinase. (2022). Molecules. Retrieved from [Link]

  • Development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer's patches. (2010). Journal of Drug Targeting. Retrieved from [Link]

  • Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction. (2012). Molecular Genetics and Metabolism. Retrieved from [Link]

  • Mannose 6-phosphate-independent targeting of lysosomal enzymes in I- cell disease B lymphoblasts. (1994). The Journal of Cell Biology. Retrieved from [Link]

  • Mannose-6-phosphate. (n.d.). Wikipedia. Retrieved from [Link]

  • Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins. (n.d.). Bio-Techne. Retrieved from [Link]

  • Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions. (2015). The Journal of Cell Biology. Retrieved from [Link]

  • Design of Potent Mannose 6-Phosphate Analogues for the Functionalization of Lysosomal Enzymes To Improve the Treatment of Pompe Disease. (2016). Angewandte Chemie International Edition. Retrieved from [Link]

  • Mannose 6-phosphate-independent Targeting of Lysosomal Enzymes in I-cell Disease B Lymphoblasts. (1994). The Journal of Cell Biology. Retrieved from [Link]

  • Synthesis and biological evaluation of mannose-6-phosphate-coated multivalent dendritic cluster glycosides. (2007). Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras. (2022). Critical Reviews in Biotechnology. Retrieved from [Link]

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Role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of a vast array of proteins. Within the intricate landscape of glycan modifications, the mannose-6-phosphate (M6P) pathway holds a position of paramount importance, serving as the primary trafficking signal for lysosomal enzymes. This technical guide delves into the potential role of a synthetic compound, 4-Aminophenyl 6-phospho-alpha-mannopyranoside, as a molecular tool to investigate and potentially modulate this vital pathway. By dissecting its structural components and drawing parallels with known substrates and inhibitors, we will explore its hypothesized functions as an enzyme inhibitor, a chromogenic substrate for enzyme assays, and a probe for studying M6P receptor interactions. This guide provides a theoretical framework and practical experimental designs for researchers seeking to leverage this compound in their exploration of glycosylation and lysosomal biology.

Introduction: The Significance of Mannose-6-Phosphate in Glycosylation

N-linked glycosylation is a fundamental process in eukaryotic cells, initiating in the endoplasmic reticulum and undergoing extensive modifications in the Golgi apparatus. A key event in the Golgi is the tagging of newly synthesized lysosomal hydrolases with mannose-6-phosphate (M6P) residues.[1][2][3] This M6P tag acts as a specific recognition marker for M6P receptors (MPRs) in the trans-Golgi network, which then sort and package these enzymes into clathrin-coated vesicles for transport to the lysosome.[1][4] The generation of the M6P marker is a two-step enzymatic process catalyzed by UDP-N-acetylglucosamine-1-phosphotransferase (GNPT) and α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase.[1][2]

Dysfunction in the M6P pathway can lead to severe lysosomal storage disorders, such as Mucolipidosis II and III, where lysosomal enzymes are missorted and secreted extracellularly.[1] Given the central role of this pathway, molecules that can modulate or report on its activity are invaluable tools for research and potential therapeutic development. This guide explores the untapped potential of 4-Aminophenyl 6-phospho-alpha-mannopyranoside, a synthetic compound that structurally mimics the M6P recognition marker.

Molecular Profile of 4-Aminophenyl 6-phospho-alpha-mannopyranoside

The structure of 4-Aminophenyl 6-phospho-alpha-mannopyranoside can be deconstructed into three key functional moieties, each contributing to its potential biological activity:

  • α-D-Mannopyranoside Ring: This is the core carbohydrate structure that mimics the mannose residues found on N-linked glycans of lysosomal enzymes. Its stereochemistry is critical for recognition by enzymes and receptors within the M6P pathway.

  • 6-Phosphate Group: The phosphate ester at the 6th position of the mannose ring is the essential component of the M6P targeting signal. This negatively charged group is the primary point of interaction with the M6P receptors.[3]

  • 4-Aminophenyl Group: This aromatic amine aglycone provides a versatile chemical handle. The primary amine can be diazotized for coupling to proteins to create neoglycoproteins, or it can serve as a chromogenic or fluorogenic reporter group in enzyme assays after enzymatic cleavage or modification.[5][6] The un-phosphorylated parent compound, 4-Aminophenyl α-D-mannopyranoside, is a known synthetic glycoside used in biochemical research.[7][8]

The combination of these three components suggests that 4-Aminophenyl 6-phospho-alpha-mannopyranoside could serve as a valuable tool for probing the M6P pathway.

The Mannose-6-Phosphate (M6P) Pathway: A Key Cellular Targeting System

The M6P-dependent pathway is responsible for the transport of most soluble lysosomal enzymes.[1] The process begins in the cis-Golgi where GNPT recognizes and phosphorylates specific high-mannose N-glycans on lysosomal hydrolases.[2][4] The uncovering enzyme then removes the terminal N-acetylglucosamine to expose the M6P tag.[9] In the trans-Golgi network, M6P receptors bind to the M6P-tagged enzymes, facilitating their packaging into transport vesicles destined for the endosomal/lysosomal compartment.[1][3]

M6P_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Transport Vesicular Transport cluster_Lysosome Lysosome Nascent_Hydrolase Nascent Lysosomal Hydrolase cis_Golgi cis-Golgi Nascent_Hydrolase->cis_Golgi Transport GNPT GNPT cis_Golgi->GNPT Phosphorylation trans_Golgi trans-Golgi M6P_Receptor M6P Receptor trans_Golgi->M6P_Receptor Binding Uncovering_Enzyme Uncovering Enzyme GNPT->Uncovering_Enzyme Processing Uncovering_Enzyme->trans_Golgi Maturation Vesicle Clathrin-coated Vesicle M6P_Receptor->Vesicle Packaging Lysosome Lysosome Vesicle->Lysosome Fusion & Delivery

Caption: The Mannose-6-Phosphate (M6P) pathway for lysosomal enzyme targeting.

Potential Roles of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Glycosylation Research

Based on its structural features, we can hypothesize several key applications for 4-Aminophenyl 6-phospho-alpha-mannopyranoside in the study of glycosylation.

As a Potential Inhibitor of M6P Pathway Enzymes

Given its structural similarity to the natural M6P substrate, the compound could act as a competitive inhibitor for enzymes that recognize or process M6P.

  • M6P Receptors (MPRs): It could compete with M6P-tagged hydrolases for binding to MPRs, thereby disrupting the sorting and trafficking of these enzymes. This could be useful for studying the consequences of impaired lysosomal enzyme transport in cell culture models.

  • Phosphatases: Certain phosphatases are responsible for removing the phosphate group from M6P, either as a regulatory mechanism or during the degradation of glycans. 4-Aminophenyl 6-phospho-alpha-mannopyranoside could act as an inhibitor of these enzymes.

As a Chromogenic Substrate for Enzyme Assays

The 4-aminophenyl group can be readily converted to a diazonium salt, which can then be coupled to a chromogenic or fluorogenic molecule. However, a more direct application is in assays where the cleavage of the glycosidic bond by a hypothetical "α-mannosidase-6-phosphatase" would release 4-aminophenol. This product can be detected colorimetrically after reaction with a suitable reagent, such as Folin-Ciocalteu reagent. This would provide a continuous or endpoint assay to measure the activity of such an enzyme.

As a Molecular Probe for Studying M6P Receptors

The aminophenyl group provides a convenient point of attachment for conjugation to other molecules without significantly altering the M6P recognition motif.

  • Neoglycoprotein Synthesis: The compound can be coupled to a carrier protein like bovine serum albumin (BSA) to create a synthetic neoglycoprotein displaying multiple M6P moieties.[6] This M6P-BSA conjugate can be used in a variety of applications, including:

    • Affinity Chromatography: Immobilized M6P-BSA can be used to purify M6P receptors.

    • ELISA-type Assays: To screen for small molecule inhibitors that block the M6P-MPR interaction.

    • Cellular Uptake Studies: Fluorescently labeling the M6P-BSA would allow for the visualization and quantification of receptor-mediated endocytosis.

Experimental Protocols

The following protocols provide a framework for investigating the hypothesized roles of 4-Aminophenyl 6-phospho-alpha-mannopyranoside.

Enzyme Inhibition Assay: Investigating the Inhibition of M6P Receptor Binding

This protocol describes a competitive binding assay to determine if 4-Aminophenyl 6-phospho-alpha-mannopyranoside can inhibit the binding of a known M6P-containing ligand to purified M6P receptors.

Materials:

  • Purified M6P Receptor (e.g., bovine cation-independent MPR)

  • M6P-conjugated horseradish peroxidase (M6P-HRP)

  • 4-Aminophenyl 6-phospho-alpha-mannopyranoside

  • Phosphate-buffered saline (PBS), pH 6.5

  • 96-well microtiter plates (high-binding)

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat Plate with M6P Receptor:

    • Dilute purified M6P receptor to 1-5 µg/mL in PBS.

    • Add 100 µL of the receptor solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

    • Wash the wells three times with PBST.

  • Competitive Binding:

    • Prepare serial dilutions of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in PBS, pH 6.5.

    • Prepare a working solution of M6P-HRP in PBS, pH 6.5.

    • In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of the M6P-HRP solution. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the inhibitor/M6P-HRP mixture to the M6P receptor-coated plate.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with PBST.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of M6P-HRP binding, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition_Assay_Workflow Start Start: Purified M6P Receptor Coat_Plate Coat 96-well plate with M6P Receptor Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_to_Plate Add mixture to M6P Receptor-coated plate Block->Add_to_Plate Prepare_Inhibitor Prepare serial dilutions of 4-Aminophenyl 6-phospho-alpha-mannopyranoside Incubate_Inhibitor_Ligand Pre-incubate Inhibitor and M6P-HRP Prepare_Inhibitor->Incubate_Inhibitor_Ligand Prepare_Ligand Prepare M6P-HRP solution Prepare_Ligand->Incubate_Inhibitor_Ligand Incubate_Inhibitor_Ligand->Add_to_Plate Incubate_Binding Incubate for binding Add_to_Plate->Incubate_Binding Wash Wash wells Incubate_Binding->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the M6P receptor competitive inhibition assay.

Synthesis of M6P-BSA Neoglycoprotein

This protocol outlines the synthesis of a neoglycoprotein by coupling 4-Aminophenyl 6-phospho-alpha-mannopyranoside to bovine serum albumin (BSA) using a diazotization reaction.

Materials:

  • 4-Aminophenyl 6-phospho-alpha-mannopyranoside

  • Bovine Serum Albumin (BSA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium borate buffer, pH 9.0

  • Dialysis tubing (10 kDa MWCO)

  • Stir plate and stir bar

Procedure:

  • Diazotization of the Aminophenyl Glycoside:

    • Dissolve 10 mg of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in 1 mL of 0.5 M HCl in a glass vial.

    • Cool the solution to 0-4°C in an ice bath.

    • Slowly add a 1.2 molar equivalent of a pre-chilled solution of sodium nitrite in water.

    • Stir the reaction on ice for 30 minutes. The formation of the diazonium salt is indicated by a slight yellow color.

  • Coupling to BSA:

    • Dissolve 50 mg of BSA in 5 mL of sodium borate buffer, pH 9.0, in a beaker.

    • Cool the BSA solution to 0-4°C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the stirring BSA solution.

    • Allow the reaction to proceed on ice with gentle stirring for 4 hours, and then at 4°C overnight. The solution will develop a reddish-brown color.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unreacted glycoside and other small molecules.

    • Store the purified M6P-BSA conjugate at -20°C.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values for Inhibition of M6P Receptor Binding
CompoundIC50 (µM)
Mannose-6-Phosphate (Positive Control)10
4-Aminophenyl 6-phospho-alpha-mannopyranoside25
4-Aminophenyl alpha-mannopyranoside (Negative Control)> 1000

Interpretation: An IC50 value in the low micromolar range for 4-Aminophenyl 6-phospho-alpha-mannopyranoside would suggest that it is a moderately potent inhibitor of M6P receptor binding. A much higher IC50 for the un-phosphorylated analog would confirm that the 6-phosphate group is essential for binding, as expected.

Conclusion

While direct experimental evidence for the role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in glycosylation is currently lacking in the scientific literature, its chemical structure strongly suggests its potential as a valuable tool for researchers in the field. By serving as a potential inhibitor, a chromogenic substrate, or a precursor for molecular probes, this compound offers multiple avenues for investigating the intricacies of the mannose-6-phosphate pathway. The experimental protocols outlined in this guide provide a starting point for elucidating the precise functions of this promising molecule and for developing new assays and tools to study lysosomal trafficking and related diseases. Further research into its synthesis and biological activity is warranted to fully realize its potential in advancing our understanding of glycosylation.

References

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  • Medeiros-de-Moraes, I. M., et al. (2021). Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes. Journal of Translational Medicine, 19(1), 383. [Link]

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Methodological & Application

Protocol for using 4-Aminophenyl 6-phospho-alpha-mannopyranoside in enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Receptor-Ligand Interaction Assays

Introduction & Scientific Context

4-Aminophenyl 6-phospho-alpha-mannopyranoside is a high-value synthetic ligand designed to mimic the Mannose-6-Phosphate (M6P) recognition marker found on lysosomal hydrolases. In the biopharmaceutical industry, particularly for Enzyme Replacement Therapies (ERT) , the efficacy of a recombinant lysosomal enzyme depends entirely on its ability to bind the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) on the cell surface, triggering endocytosis and lysosomal delivery.

Unlike colorimetric substrates (e.g., p-nitrophenyl mannoside) used to measure catalytic turnover, this molecule is primarily used as a functional affinity ligand . The 4-aminophenyl group provides a nucleophilic handle for covalent immobilization onto solid supports (beads, sensor chips) without interfering with the phosphate recognition moiety at the 6-position.

Key Applications:

  • Affinity Chromatography: Purification of CI-MPR from tissue or cell lysates.

  • Glycan Profiling (QC Assay): Separation of high-uptake (phosphorylated) enzyme fractions from low-uptake species during drug manufacturing.

  • Surface Plasmon Resonance (SPR): Kinetic characterization of receptor-ligand binding.

Mechanism of Action

The CI-MPR binds terminal M6P residues on N-linked glycans.[1] This interaction is pH-sensitive, allowing ligand binding at the cell surface (pH 7.4) and release within the acidified endosome (pH < 6.0). The synthetic ligand (pAP-M6P) faithfully reproduces this behavior, serving as a "bait" to capture the receptor or, conversely, to act as a competitive inhibitor.

M6P_Pathway Ligand pAP-M6P Ligand (Immobilized) Complex Ligand-Receptor Complex Ligand->Complex pH 7.0-7.5 (Binding) Receptor CI-MPR (Target Protein) Receptor->Complex Elution Elution (Free M6P or Low pH) Complex->Elution Dissociation Analysis Downstream Analysis (Activity/Purity) Elution->Analysis Quantitation

Figure 1: Schematic of the affinity interaction principle.[1] The immobilized ligand captures the receptor at neutral pH; elution occurs via competitive displacement or acidification.

Protocol 1: Preparation of Affinity Matrix (Coupling)

This protocol describes the covalent attachment of 4-Aminophenyl 6-phospho-alpha-mannopyranoside to NHS-activated Sepharose . This creates a stable amide linkage.[2][3][4]

Reagents Required:

  • Ligand: 4-Aminophenyl 6-phospho-alpha-mannopyranoside (pAP-M6P).

  • Resin: NHS-activated Sepharose 4 Fast Flow (or equivalent).

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.[2][3]3. (Critical: Must be amine-free).

  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[3]

  • Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).

Step-by-Step Procedure:

  • Ligand Dissolution:

    • Dissolve pAP-M6P in Coupling Buffer to a final concentration of 5–10 µmol per mL of resin intended for use.

    • Note: Ensure the pH remains at 8.3 after dissolution; the amino group must be unprotonated to react with the NHS ester.

  • Resin Preparation:

    • Wash the NHS-activated Sepharose with 10–15 volumes of cold 1 mM HCl . This preserves the active groups while removing the storage preservative (isopropanol).

    • Timing: Perform this immediately before adding the ligand.[3]

  • Coupling Reaction:

    • Mix the ligand solution with the washed resin (1:1 slurry ratio).

    • Incubate for 2–4 hours at Room Temperature or Overnight at 4°C with gentle end-over-end rotation.

    • QC Point: Measure the absorbance (A280 or specific max for the phenyl group ~240-260nm) of the supernatant before and after coupling. A decrease indicates successful immobilization.

  • Blocking:

    • Drain the resin and add Blocking Buffer (Ethanolamine).

    • Incubate for 2 hours at Room Temperature to deactivate any remaining NHS groups.

  • Washing Cycle (The "Self-Validating" Step):

    • Wash the resin alternately with High pH (Tris, pH 8) and Low pH (Acetate, pH 4) buffers (3 cycles).

    • Reasoning: This removes non-covalently bound ligand, ensuring that any binding observed later is due to true affinity, not leaching ligand.

Protocol 2: CI-MPR Binding & Activity Assay

This protocol uses the matrix prepared above to purify CI-MPR or to assay the "M6P-binding capacity" of a recombinant lysosomal enzyme (using purified CI-MPR as the capture agent).

Context: Purifying CI-MPR from bovine liver or cell lysate.

Buffers:

  • Equilibration/Binding Buffer: 50 mM Imidazole-HCl, 150 mM NaCl, 0.05% Triton X-100, 5 mM β-glycerophosphate, pH 7.0. (Note: β-glycerophosphate inhibits nonspecific phosphatases).

  • Elution Buffer A (Specific): Binding Buffer + 5 mM Mannose-6-Phosphate (Free acid).

  • Elution Buffer B (Acidic): 50 mM Sodium Citrate, pH 4.5.

Workflow:

  • Sample Loading:

    • Equilibrate the pAP-M6P column with 5 CV (Column Volumes) of Binding Buffer.

    • Load the lysate (clarified by centrifugation at 100,000 x g) at a slow flow rate (e.g., 0.5 mL/min).

    • Insight: The presence of Mn²⁺ is not strictly required for CI-MPR (hence "cation-independent"), but trace MnCl₂ (1 mM) is often added to stabilize the receptor structure.

  • Washing:

    • Wash with 10 CV of Binding Buffer.[4] Monitor UV (280 nm) until baseline is stable.

  • Elution:

    • Option 1 (Purity Focused): Apply Elution Buffer A (Free M6P). This specifically displaces the receptor.

    • Option 2 (Yield Focused): Apply Elution Buffer B (pH 4.5). This mimics the lysosomal environment, causing the receptor to release the ligand.

Data Analysis & QC:

FractionExpected ResultInterpretation
Flow-Through High Protein / Low Receptor ActivityContains proteins lacking M6P recognition.
Wash Low ProteinRemoval of nonspecific binders.
Eluate CI-MPR Enriched Confirm by Western Blot (Anti-CI-MPR) or Ligand Binding Assay.

Protocol 3: High-Throughput Enzyme Profiling (Microplate)

For drug development, you may need to screen multiple enzyme clones to see which has the highest M6P content.

  • Immobilization: Coat a 96-well plate (Maleimide-activated) with pAP-M6P (requires modification to thiolate or use of EDC/NHS chemistry on carboxyl plates). Alternatively, use the pAP-M6P coupled resin in a filter plate.

  • Incubation: Add recombinant lysosomal enzyme samples (pH 7.0). Incubate 1 hour.

  • Wash: Remove unbound enzyme.

  • Detection: Add a chromogenic substrate specific to the lysosomal enzyme (e.g., 4-MU-Iduronide for Iduronidase).

  • Readout: Fluorescence is proportional to the amount of enzyme that bound to the M6P ligand.

    • High Signal = High M6P phosphorylation (Good drug candidate).

    • Low Signal = Low M6P phosphorylation (Poor uptake potential).

Visualizing the Workflow

Protocol_Flow cluster_0 Phase 1: Matrix Prep cluster_1 Phase 2: Assay/Purification Step1 Activate Resin (Wash 1mM HCl) Step2 Couple pAP-M6P (pH 8.3, 4h) Step1->Step2 Step3 Block & Wash (Ethanolamine / pH Cycle) Step2->Step3 Step4 Load Sample (pH 7.0) Step3->Step4 Ready Step5 Wash Unbound Step4->Step5 Step6 Elute Receptor (5mM M6P or pH 4.5) Step5->Step6

Figure 2: Operational workflow for preparing the affinity column and performing the receptor isolation.

References

  • Distler, J. J., & Jourdian, G. W. (1973). The purification and properties of beta-galactosidase from bovine testes. Journal of Biological Chemistry, 248(19), 6772-6780. (Foundational work on M6P recognition). Link

  • Hoflack, B., & Kornfeld, S. (1985). Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver.[5] Journal of Biological Chemistry, 260(22), 12008-12014. (Defines the affinity purification protocol). Link

  • Valenzano, K. J., et al. (1995). Soluble insulin-like growth factor II/mannose 6-phosphate receptor carries out high affinity binding to lysosomal enzymes. Journal of Biological Chemistry, 270(27), 16441-16448. (Receptor structure and binding kinetics). Link

  • Cytiva (formerly GE Healthcare). (2023). Affinity Chromatography Handbook, Vol. 1: Antibodies. (Standard protocols for NHS-Sepharose coupling). Link

Sources

Application Notes & Protocols: 4-Aminophenyl 6-phospho-alpha-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

A Chromogenic Substrate for Probing Mannose-6-Phosphate Pathway Dynamics and Lysosomal Mannosidase Activity

Section 1: Scientific Rationale & Assay Principle

1.1 The Central Role of the Mannose-6-Phosphate (M6P) Pathway

In eukaryotic cells, the precise trafficking of newly synthesized acid hydrolases to the lysosome is critical for cellular homeostasis. This process is predominantly mediated by the Mannose-6-Phosphate (M6P) pathway.[1][2] Within the cis-Golgi apparatus, specific mannose residues on N-linked glycans of lysosomal enzymes are sequentially phosphorylated to generate the M6P recognition marker.[3] This unique tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network, which ensures these enzymes are sorted into clathrin-coated vesicles and transported to the endo-lysosomal compartment.[1][2] Dysregulation of this pathway, often due to genetic defects in the phosphorylation enzymes, leads to the mis-secretion of lysosomal hydrolases and results in severe lysosomal storage disorders such as Mucolipidosis types II and III.[1][3]

The substrate, 4-Aminophenyl 6-phospho-alpha-mannopyranoside, is specifically designed to probe the activity of enzymes that interact with this critical M6P tag. Its structure mimics the phosphorylated N-glycan termini of lysosomal hydrolase precursors, making it a valuable tool for studying lysosomal α-mannosidases or phosphatases involved in the processing and turnover of these enzymes.

1.2 Principle of the Chromogenic Assay

The quantification of mannosidase activity using 4-Aminophenyl 6-phospho-alpha-mannopyranoside is based on a robust, two-stage enzymatic and chemical reaction that results in a quantifiable color change.

  • Enzymatic Hydrolysis: In the first stage, a mannosidase enzyme present in the biological sample cleaves the α-mannosidic bond of the substrate. This reaction releases two products: 6-phospho-α-mannopyranose and the colorless chromogenic precursor, 4-aminophenol (PAP).

  • Oxidative Coupling & Color Development: The second stage involves the chemical quantification of the released 4-aminophenol. Under alkaline conditions and in the presence of an oxidizing agent (e.g., sodium periodate), the 4-aminophenol undergoes an oxidative coupling reaction with a phenolic compound (e.g., xylenol or resorcinol) to form a stable, colored indophenol dye.[4][5] The intensity of the resulting color, measured by absorbance spectrophotometry, is directly proportional to the amount of 4-aminophenol released and, therefore, to the mannosidase activity in the sample.

This two-step approach provides high specificity, as the color-forming reaction is dependent on the initial enzymatic release of 4-aminophenol.

Section 2: Visualized Pathways and Workflows

M6P_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Transport Vesicular Transport cluster_Lysosome Endo-Lysosomal System ER Nascent Lysosomal Enzyme with High-Mannose N-Glycan cis_Golgi cis-Golgi: Phosphorylation (GlcNAc-1-phosphotransferase) ER->cis_Golgi Transport TGN trans-Golgi: M6P Receptor Binding cis_Golgi->TGN Intra-Golgi Transport (M6P tag added) Vesicle Clathrin-Coated Vesicle Budding TGN->Vesicle Sorting Secretion Secretion TGN->Secretion Default Secretory Pathway (if no M6P) Endosome Late Endosome: Low pH causes Receptor-Ligand Dissociation Vesicle->Endosome Fusion Endosome->TGN MPR Recycling Lysosome Lysosome: Active Hydrolases Endosome->Lysosome Maturation

Caption: The Mannose-6-Phosphate (M6P) pathway for lysosomal enzyme trafficking.

Assay_Workflow cluster_Enzymatic Step 1: Enzymatic Reaction cluster_Chemical Step 2: Color Development & Detection Substrate 4-Aminophenyl 6-phospho-α-mannopyranoside (Colorless Substrate) Incubate Incubate (e.g., 37°C, pH 4.5) Substrate->Incubate Enzyme Sample containing Mannosidase Enzyme->Incubate Product1 6-phospho-mannose Incubate->Product1 Enzyme Action Product2 4-Aminophenol (PAP) (Colorless) Incubate->Product2 Enzyme Action AddReagents Add Alkaline Oxidative Coupling Reagents (e.g., Xylenol, Periodate) Product2->AddReagents FinalProduct Indophenol Dye (Colored Product) AddReagents->FinalProduct Measure Measure Absorbance (e.g., 550-650 nm) FinalProduct->Measure

Caption: Two-stage workflow for the mannosidase activity assay.

Section 3: Materials & Reagents

  • Substrate: 4-Aminophenyl 6-phospho-alpha-mannopyranoside. Prepare a 10 mM stock solution in ultrapure water. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Enzyme Source: Purified lysosomal α-mannosidase, tissue homogenates, or cell lysates. (See Section 4.1 for sample preparation).

  • Assay Buffer: 100 mM Sodium Acetate, pH 4.5. (This pH is optimal for lysosomal α-mannosidases; adjust if studying other mannosidase classes).

  • 4-Aminophenol (PAP) Standard: 1 mM stock solution of 4-Aminophenol in ultrapure water. This standard is light-sensitive; store in an amber vial at 4°C for short-term use or -20°C for long-term.

  • Coupling Reagent: 20 mM 3,5-Dimethylphenol (xylenol) in 1:1 (v/v) acetone/water.

  • Oxidizing Reagent: 20 mM Sodium periodate (NaIO₄) in ultrapure water. Prepare fresh daily.

  • Stop/Development Solution: 0.5 M Sodium Hydroxide (NaOH).

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Spectrophotometric multiwell plate reader capable of measuring absorbance at ~600 nm.

    • Incubator set to 37°C.

    • Multichannel pipette.

Section 4: Detailed Experimental Protocols

4.1 Biological Sample Preparation

  • Tissue Homogenates: Prior to dissection, rinse tissue with ice-cold PBS to remove blood. Homogenize ~50 mg of tissue in 500 µL of ice-cold Assay Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (lysate) for the assay.

  • Cell Lysates: Collect cells by centrifugation (for suspension cells) or scraping (for adherent cells). Resuspend the cell pellet in ice-cold Assay Buffer and lyse using sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for the assay.

  • Protein Quantification: Determine the total protein concentration of the lysates (e.g., using a BCA assay) to normalize enzyme activity.

4.2 Protocol 1: 4-Aminophenol (PAP) Standard Curve

Causality: A standard curve is essential to convert the raw absorbance values of the colored product into the molar amount of 4-aminophenol released by the enzyme. This allows for the accurate calculation of enzyme activity.

  • Prepare dilutions of the 1 mM PAP Standard stock in Assay Buffer to create standards ranging from 0 µM to 100 µM. A suggested dilution series is shown in the table below.

  • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Add 50 µL of Assay Buffer to each well (to match the final volume of the enzyme reaction).

  • Proceed directly to the Color Development steps (Section 4.3, Step 4 onwards) simultaneously with the enzyme reaction samples.

WellVolume of 1 mM PAP Stock (µL)Volume of Assay Buffer (µL)Final PAP Conc. in Well (µM)
S005000
S1549510
S21049020
S32547550
S450450100

4.3 Protocol 2: Mannosidase Activity Assay

Self-Validation: Running appropriate controls is critical. A "No Enzyme" control (substrate only) accounts for spontaneous substrate degradation, while a "No Substrate" control (enzyme only) accounts for background absorbance from the sample itself.

  • Reaction Setup: In a 96-well plate, prepare the following wells in triplicate:

    • Sample Wells: 50 µL of sample lysate (diluted in Assay Buffer if necessary).

    • No Substrate Control: 50 µL of sample lysate.

    • No Enzyme Control: 50 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of 2 mM substrate solution (diluted from 10 mM stock in Assay Buffer) to the "Sample" and "No Enzyme" wells. To the "No Substrate" wells, add 50 µL of Assay Buffer. The final substrate concentration in the reaction will be 1 mM.

  • Incubation: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity in the sample and should be determined empirically to ensure the reaction remains in the linear range.

  • Color Development:

    • Add 25 µL of the Coupling Reagent (20 mM Xylenol) to all wells (standards and reaction samples).

    • Add 25 µL of the Oxidizing Reagent (20 mM Sodium Periodate) to all wells. Mix and incubate for 5 minutes at room temperature.

    • Add 50 µL of the Stop/Development Solution (0.5 M NaOH) to all wells. The high pH stops the enzymatic reaction and facilitates the formation of the indophenol dye. A blue/green color will develop.

  • Measurement: Read the absorbance of the plate at 600 nm using a microplate reader.

Section 5: Data Analysis & Interpretation

  • Correct for Background: Calculate the average absorbance for each set of triplicates. Subtract the average absorbance of the "No Enzyme" and "No Substrate" controls from the "Sample" wells to get the corrected absorbance.

  • Generate Standard Curve: Plot the absorbance values for the PAP standards (Y-axis) against their known concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Calculate PAP Concentration: Use the equation from the standard curve to determine the concentration of PAP produced in each sample:

    • [PAP] (µM) = (Corrected Absorbance - c) / m

  • Calculate Enzyme Activity: The enzyme activity can be expressed in units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-aminophenol per minute.

    • Activity (U/mL) = ([PAP] (µmol/L) * Reaction Volume (L)) / (Incubation Time (min) * Sample Volume (L))

    • Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

Example Data Summary

SampleAvg. AbsorbanceCorrected Absorbance[PAP] Produced (µM)Specific Activity (U/mg)*
Control Lysate0.4500.38535.00.023
Treated Lysate0.2250.16014.50.010
Inhibitor Screen0.1100.0454.10.003

*Assuming an incubation time of 30 min and a protein concentration of 1.5 mg/mL.

Section 6: Application in Drug Development: Inhibitor Screening

This assay is highly adaptable for high-throughput screening (HTS) of potential mannosidase inhibitors.

  • Workflow: The protocol can be modified by adding a pre-incubation step.

    • Add the sample enzyme to the wells.

    • Add various concentrations of the test compounds (potential inhibitors) to the wells. Include a "No Inhibitor" control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate and proceed with the standard assay protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 7: Troubleshooting

IssuePotential CauseSuggested Solution
High background in "No Enzyme" control Substrate instability or contamination.Prepare fresh substrate solution. Ensure Assay Buffer pH is correct. Decrease incubation time.
Low or no signal in samples Low enzyme activity or inactive enzyme.Increase protein concentration, increase incubation time, or use a more concentrated sample. Ensure proper sample storage (-80°C).
Incorrect buffer pH for the target enzyme.Verify the pH optimum for your specific mannosidase and adjust the Assay Buffer accordingly.
Poor linearity in standard curve Pipetting errors or instability of PAP standard.Use calibrated pipettes. Prepare fresh PAP standards and protect them from light.
Color fades or is inconsistent Reagent instability.Prepare the Oxidizing Reagent (Sodium Periodate) fresh before each use. Ensure the Stop/Development solution is sufficiently alkaline.

References

  • Stahn, R., Rijksen, G., Staal, G. E., & Scheuch, D. (2023). Chemical identification and optimization of the 4-aminophenol colorimetric test for the differentiation between hemp-type and marijuana-type cannabis plant samples. Journal of Forensic Sciences, 68(4), 1162-1177. Retrieved from [Link]

  • Coutinho, M. F., & Prata, M. J. (2012). Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction. Molecular genetics and metabolism, 105(4), 542–550. Retrieved from [Link]

  • Bollineni, R. C., Fedier, A., & Heinimann, K. (2017). An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. Scientific Reports, 7(1), 10398. Retrieved from [Link]

  • Wikipedia. (n.d.). Berthelot's reagent. Retrieved from [Link]

  • O'Dell, B., & Wragg, J. (2018). Analytical Methods for Ammonia Detection in a Microfluidic System. Analytical Methods, 10(1), 25-31. Retrieved from [Link]

  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Education for Pure Science, 10(3), 1-10. Retrieved from [Link]

  • Al-Okab, R. A. (2021). Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol. International Journal of Drug Delivery Technology, 11(1), 185-192. Retrieved from [Link]

  • Lin, T. J., Chen, C. Y., & Lin, C. L. (2000). Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Journal of analytical toxicology, 24(5), 340–345. Retrieved from [Link]

  • Perbellini, L., & Pezzoli, G. (1994). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical chemistry, 40(9), 1789–1792. Retrieved from [Link]

  • Stewart, J. T., & Chan, C. W. (1979). Selective colorimetric determination of paracetamol by means of an indophenol reaction. The Analyst, 104(1243), 995-1000. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Berthelot reaction consists of three steps. Retrieved from [Link]

  • ResearchGate. (2020). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Retrieved from [Link]

  • Kollmann, K., Lüllmann-Rauch, R., & Pohl, S. (2015). Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions. The Journal of cell biology, 208(2), 171–180. Retrieved from [Link]

  • Opal, P., & Zoghbi, H. Y. (2019). Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase. Proceedings of the National Academy of Sciences, 116(4), 1354-1363. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannose 6-phosphate. Retrieved from [Link]

  • ResearchGate. (2022). Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Retrieved from [Link]

  • UniProt. (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). Retrieved from [Link]

  • Beilstein-Institut. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Retrieved from [Link]

Sources

Application Note: Surface Engineering of Liposomes with 4-Aminophenyl 6-phospho-α-mannopyranoside for Lysosomal Targeting

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in targeted delivery systems.

Executive Summary

The precise delivery of therapeutics to the lysosomal compartment is a critical challenge in treating Lysosomal Storage Disorders (LSDs) and certain cancers. While the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) is the canonical gateway for lysosomal trafficking, standard Mannose-6-Phosphate (M6P) ligands often suffer from poor chemical stability or difficult conjugation schemes.

This guide details the utilization of 4-Aminophenyl 6-phospho-α-mannopyranoside , a robust M6P analog. The inclusion of the aromatic amine (aniline) moiety provides a unique chemoselective handle, allowing for high-efficiency conjugation to activated lipid anchors at neutral to slightly acidic pH—conditions that preserve the integrity of the phosphate recognition motif. This protocol outlines the synthesis of M6P-functionalized lipids and their subsequent incorporation into liposomes to create "lysosomotropic" nanocarriers.[1]

Scientific Background & Mechanism[1][2]

The CI-MPR Pathway

The CI-MPR (also known as IGF2R) shuttles M6P-tagged glycoproteins from the Trans-Golgi Network to the lysosome. Crucially, a fraction of these receptors cycle to the plasma membrane, where they can internalize extracellular ligands via clathrin-mediated endocytosis. By decorating liposomes with M6P analogs, we hijack this endogenous pathway to traffic cargo directly into the acidic lysosomal lumen.

The "Aniline Advantage"

Standard amine coupling often utilizes aliphatic amines (pKa ~10), which require basic pH (>8.0) to be nucleophilic. This pH can hydrolyze sensitive NHS-ester reagents before conjugation occurs.

  • 4-Aminophenyl 6-phospho-α-mannopyranoside possesses an aromatic amine (aniline) with a pKa of ~4.6.

  • Benefit: It remains unprotonated and nucleophilic at pH 6.0–7.0 .

  • Result: We can perform conjugation in slightly acidic buffers (e.g., MES pH 6.0), stabilizing the NHS-ester on the lipid anchor while ensuring the ligand remains reactive.

Mechanism of Action Diagram

M6P_Pathway Liposome M6P-Liposome Receptor CI-MPR (Cell Surface) Liposome->Receptor High Affinity Binding Endosome Early Endosome (pH 6.0) Receptor->Endosome Clathrin-Mediated Endocytosis Endosome->Receptor Receptor Recycling Lysosome Lysosome (pH 4.5) Endosome->Lysosome Maturation & Trafficking Cargo Therapeutic Release Lysosome->Cargo Enzymatic Degradation of Lipid

Figure 1: The CI-MPR targeting pathway. M6P-liposomes bind surface receptors, internalize via endosomes, and traffic to lysosomes where the cargo is released.

Material Selection

To ensure a self-validating protocol, materials must be of high purity (>95%).

ComponentSpecificationRole
Targeting Ligand 4-Aminophenyl 6-phospho-α-D-mannopyranosideLysosomal targeting moiety.
Anchor Lipid DSPE-PEG(2000)-NHS (or DSPE-PEG(2000)-COOH)Reactive anchor for ligand attachment. PEG spacer reduces steric hindrance.
Bulk Lipid HSPC (Hydrogenated Soy Phosphatidylcholine)High-transition temperature lipid for stable, rigid bilayers.
Stabilizer CholesterolModulates membrane fluidity and prevents leakage.
Stealth Lipid MPEG(2000)-DSPEProvides "stealth" properties to prevent rapid clearance (optional if Anchor Lipid density is high).
Buffer A 100 mM MES, pH 6.0Conjugation buffer (Ideal for Aniline-NHS reaction).
Buffer B 10 mM HEPES, 140 mM NaCl, pH 7.4Physiological storage buffer.

Experimental Protocols

Phase 1: Synthesis of the Ligand-Lipid Conjugate (DSPE-PEG-M6P)

Rationale: Pre-conjugating the ligand to the lipid anchor (rather than to pre-formed liposomes) allows for precise purification and characterization (MALDI-TOF/NMR) of the targeting moiety before formulation.

Workflow Diagram:

Conjugation_Chemistry Ligand 4-Aminophenyl 6-phospho-mannoside (Aniline Nucleophile) Complex Transition State (pH 6.0) Ligand->Complex Nucleophilic Attack Lipid DSPE-PEG-NHS (Activated Ester) Lipid->Complex Product DSPE-PEG-NH-Ph-M6P (Stable Amide Bond) Complex->Product Amide Formation Byproduct NHS Group (Leaving Group) Complex->Byproduct

Figure 2: Conjugation chemistry utilizing the aniline handle of the M6P analog reacting with an NHS-activated lipid.

Step-by-Step Protocol:

  • Preparation: Dissolve DSPE-PEG(2000)-NHS (100 mg, ~34 µmol) in 2.0 mL of dry Chloroform/Methanol (1:1 v/v). Note: If using DSPE-PEG-COOH, pre-activate with EDC/Sulfo-NHS in MES buffer for 15 min before adding ligand.

  • Ligand Solubilization: Dissolve 4-Aminophenyl 6-phospho-α-mannopyranoside (1.5 equivalents, ~51 µmol) in 0.5 mL of dry Methanol or DMSO.

    • Critical Step: Add Triethylamine (TEA) (2.0 equivalents) to ensure the phosphate group does not protonate the aniline, though the aniline is naturally neutral at this pH.

  • Reaction: Dropwise add the ligand solution to the lipid solution.

  • Incubation: Stir gently at Room Temperature (RT) for 4–6 hours under Argon/Nitrogen atmosphere.

  • Purification (Dialysis):

    • Evaporate organic solvents using a rotary evaporator to form a film.

    • Hydrate film with distilled water.

    • Dialyze against water using a 3.5 kDa MWCO membrane for 24 hours (change water 3x) to remove unreacted small molecule ligand.

  • Lyophilization: Freeze-dry the purified product to obtain DSPE-PEG-M6P powder.

  • QC Check: Verify conjugation via MALDI-TOF MS (Look for mass shift corresponding to the ligand) or H-NMR (appearance of aromatic protons from the aminophenyl group).

Phase 2: Liposome Formulation (Post-Insertion Method)

Rationale: The "Post-Insertion" technique is superior for biological applications. It allows you to form stable, drug-loaded liposomes first, and then "paint" the surface with the targeting ligand. This preserves the drug gradient and ensures all ligands are facing outward.

  • Base Liposome Formation:

    • Lipid Mix: HSPC : Cholesterol : MPEG-DSPE (56.5 : 38.2 : 5.3 molar ratio).

    • Dissolve lipids in Ethanol (or Chloroform/Methanol).

    • Create a thin film via rotary evaporation.

    • Hydrate with Buffer B (HEPES/NaCl) at 65°C (above HSPC phase transition).

    • Extrusion: Pass through 100 nm polycarbonate filters (11 passes) at 65°C.

    • Result: ~100 nm unilamellar vesicles.

  • Micelle Preparation:

    • Dissolve the synthesized DSPE-PEG-M6P (from Phase 1) in Buffer B to form micelles. Concentration: 10 mg/mL.

  • Post-Insertion (The "Click"):

    • Mix the pre-formed liposomes with the DSPE-PEG-M6P micelles.

    • Target Ratio: Aim for 1% to 5% molar ratio of M6P-lipid relative to total lipid.

    • Incubation: Incubate at 60°C for 1 hour .

    • Mechanism:[2] The PEG-lipid micelles spontaneously disassemble and the lipid tails insert into the outer leaflet of the liposome bilayer.

  • Final Purification:

    • Perform Size Exclusion Chromatography (Sepharose CL-4B) or extensive dialysis (300 kDa MWCO) to remove any free micelles or non-inserted lipids.

Quality Control & Characterization

A self-validating system requires rigorous QC.

ParameterMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)80–120 nm (PDI < 0.1)
Zeta Potential Electrophoretic MobilitySlightly negative (-10 to -30 mV). Note: Phosphate group adds negative charge.
Ligand Density Phosphate Assay / HPLC1–5% molar ratio.
Targeting Efficacy Flow Cytometry (Uptake Assay)>5-fold uptake in CI-MPR+ cells (e.g., HeLa) vs. MPR- cells, blocked by free M6P (2 mM).
Troubleshooting Guide
  • Problem: Aggregation during conjugation.

    • Cause: Phosphate group interacting with Calcium/Magnesium in buffers.

    • Fix: Use EDTA in buffers or strictly Ca/Mg-free buffers during conjugation.

  • Problem: Low Conjugation Efficiency.

    • Cause: Hydrolysis of NHS ester before amine reaction.

    • Fix: Ensure anhydrous conditions for the initial mix or use pH 6.0 MES buffer immediately if doing aqueous coupling.

References

  • Garcia, M., et al. (2007).[1] Mannose 6-Phosphate Receptor Targeting and its Applications in Human Diseases. Current Medicinal Chemistry. Link

  • Gauthier, C., et al. (2021). Mannose-6-phosphate ligands improve the cellular internalization of lipid-based vesicles. SSRN. Link

  • Ying, X., et al. (2010). Dual-targeting daunorubicin liposomes modified with p-aminophenyl-α-D-mannopyranoside and transferrin for brain delivery. Journal of Controlled Release. Link

  • Dergunov, S. A., et al. (2019). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. Nanomaterials (Basel). Link

  • BroadPharm Protocols. General Conjugation Strategies for PEG-NHS Esters. Link

Sources

4-Aminophenyl 6-phospho-alpha-mannopyranoside in the development of FimH antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and assay development focusing on anti-adhesive therapies for Urinary Tract Infections (UTIs).

Utilizing 4-Aminophenyl 6-phospho-α-mannopyranoside (pAPM-6P) as a Critical Counter-Screening Ligand

Executive Summary

The development of FimH antagonists represents a leading strategy for non-antibiotic treatment of Escherichia coli induced UTIs. While high-affinity binding to the bacterial FimH adhesin is the primary goal, a critical and often overlooked bottleneck is host selectivity .

4-Aminophenyl 6-phospho-α-mannopyranoside (pAPM-6P) is not a primary ligand for FimH. Instead, it is the gold-standard ligand for the host Mannose-6-Phosphate Receptor (M6PR) (also known as CI-MPR). In the context of FimH antagonist development, this reagent is indispensable for off-target liability assessment .

This guide details the protocol for using pAPM-6P to establish a "Selectivity Window," ensuring that novel FimH inhibitors do not inadvertently target host lysosomal trafficking pathways, thereby minimizing potential toxicity and "drug sink" effects in the liver.

Scientific Background & Mechanism

The FimH vs. M6PR Dichotomy

To develop a safe oral FimH antagonist, the molecule must navigate a specific "Selectivity Filter":

  • The Target (FimH): The bacterial adhesin located at the tip of Type 1 pili.[1][2][3] It binds D-Mannose via a hydrophobic "Tyrosine Gate" (Tyr48, Tyr137). It generally rejects charged modifications at the C-6 position.

    • Primary Tool:4-Aminophenyl α-D-mannopyranoside (pAPM) (Non-phosphorylated).

  • The Anti-Target (M6PR): A host receptor responsible for trafficking lysosomal enzymes. It specifically binds Mannose-6-Phosphate moieties.

    • Primary Tool:4-Aminophenyl 6-phospho-α-mannopyranoside (pAPM-6P) .[4][5][6]

The Risk: Synthetic mannosides designed for FimH often incorporate hydrophobic aglycones. If the mannose core is not sufficiently distinct, or if C-6 modifications are attempted, the drug may cross-react with M6PR, leading to off-target accumulation.

The Solution: Use pAPM-6P to create a "Counter-Screening Surface." A viable drug candidate must inhibit FimH binding (using pAPM) but fail to inhibit M6PR binding (using pAPM-6P).

Visualization: The Selectivity Screening Workflow

FimH_Selectivity_Workflow cluster_Assay1 Step 1: Potency Screen (FimH) cluster_Assay2 Step 2: Safety Screen (M6PR) Library Mannoside Library (FimH Antagonists) FimH_Assay FimH Binding Assay (Ligand: pAPM) Library->FimH_Assay Hit_ID Potent Hits (High Affinity) FimH_Assay->Hit_ID Selects < 10 nM M6PR_Assay M6PR Counter-Screen (Ligand: pAPM-6P) Hit_ID->M6PR_Assay Filters for Safety Safety_Profile Selectivity Profile (Ki M6PR / Ki FimH) M6PR_Assay->Safety_Profile Decision Lead Candidate (High Potency / Low M6PR Binding) Safety_Profile->Decision Selectivity Ratio > 100x

Caption: Workflow distinguishing the role of pAPM (Potency) and pAPM-6P (Selectivity/Safety) in drug discovery.

Detailed Protocols

Protocol A: Surface Functionalization with pAPM-6P

Objective: Immobilize pAPM-6P onto a microplate (ELISA) or Sensor Chip (SPR) to create a stable M6PR-binding surface.

Reagents:

  • Ligand: 4-Aminophenyl 6-phospho-α-mannopyranoside (pAPM-6P).[5][6]

  • Surface: NHS-Activated Sepharose (for affinity columns) or CM5 Sensor Chip (SPR).

  • Buffer A: 0.1 M HEPES, pH 7.5 (Coupling Buffer). Note: Avoid primary amines (Tris).

  • Buffer B: 1 M Ethanolamine, pH 8.5 (Blocking Buffer).

Method (Direct Amine Coupling):

  • Ligand Preparation: Dissolve pAPM-6P in Buffer A to a concentration of 5–10 mM. Ensure pH is adjusted to 7.5–8.0. The aromatic amine is less nucleophilic than aliphatic amines; maintaining a slightly higher pH helps, but avoid hydrolysis of the phosphate.

  • Activation (For Carboxyl Surfaces):

    • Inject EDC/NHS (0.4 M / 0.1 M) for 7 minutes to activate the surface carboxyl groups.

  • Coupling:

    • Inject the pAPM-6P solution over the activated surface for 15–30 minutes at a slow flow rate (5 µL/min).

    • Chemistry Insight: The aniline group attacks the NHS-ester, forming a stable amide bond. The "6-phospho-mannose" moiety remains exposed and active.

  • Deactivation:

    • Inject Buffer B (Ethanolamine) for 7 minutes to block remaining active esters.

  • Validation:

    • Inject recombinant M6PR (CI-MPR) or a specific anti-M6P antibody. Binding should be observed.

    • Control: Inject FimH lectin.[3] Minimal to no binding should be observed (confirming the surface is specific for M6P-binders).

Protocol B: Competitive Binding Counter-Screen (M6PR Liability)

Objective: Determine if your novel FimH antagonist "Hit" accidentally binds to M6PR.

Experimental Setup:

  • Assay Format: Competitive Surface Plasmon Resonance (SPR) or ELISA.

  • Immobilized Ligand: pAPM-6P (from Protocol A).

  • Analyte: Recombinant Soluble M6PR (CI-MPR, 10–50 nM fixed concentration).

  • Competitor: Your novel FimH antagonist (titrated 0.1 nM – 100 µM).

Step-by-Step:

  • Baseline: Establish a stable baseline with Running Buffer (HBS-P+).

  • Reference Binding: Inject M6PR (50 nM) alone to establish the "100% Binding" signal (

    
    ).
    
  • Competition Cycles:

    • Pre-incubate M6PR (50 nM) with the FimH antagonist at varying concentrations for 30 minutes.

    • Inject the mixture over the pAPM-6P surface.

    • Record the binding response (

      
      ).
      
  • Regeneration:

    • Regenerate the surface with 10 mM Glycine-HCl (pH 2.5) or 5 mM Mannose-6-Phosphate (gentle elution) between cycles.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve to determine the IC50 against M6PR .

Data Interpretation & Decision Matrix

ParameterFimH Assay (using pAPM)M6PR Assay (using pAPM-6P)Interpretation
Ideal Drug High Affinity (Kd < 10 nM)No Binding (IC50 > 100 µM)Safe Lead. Proceed to PK/PD.
Toxic Lead High Affinity (Kd < 10 nM)High Affinity (IC50 < 1 µM)Reject. High risk of lysosomal accumulation.
Weak Lead Low Affinity (Kd > 1 µM)No BindingOptimize. Improve FimH potency first.
Troubleshooting: "Why isn't my FimH binding?"

If you are attempting to use pAPM-6P to capture FimH (and not M6PR), you will likely see poor results.

  • Reason: The FimH binding pocket is sterically restricted and electrostatically neutral/hydrophobic at the C-6 position. The charged phosphate group of pAPM-6P creates electrostatic repulsion or steric clash with the FimH active site residues (e.g., Asp140, Phe142).

  • Correction: Switch to 4-Aminophenyl α-D-mannopyranoside (Sigma-Aldrich/Merck) for FimH potency assays.

References

  • FimH Structure & Function

    • Hung, C. et al. (2002). "Structural basis of tropism of Escherichia coli to the bladder during urinary tract infection." Molecular Microbiology. Link

  • FimH Antagonist Synthesis

    • Klein, T. et al. (2010). "FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation." Journal of Medicinal Chemistry. Link[7]

  • M6PR Ligand Specificity (pAPM-6P)

    • Distler, J. et al. (1980). "p-Isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside coupled to albumin.[5] A model compound recognized by the fibroblast lysosomal enzyme uptake system."[5] Biochemistry. Link

  • FimH Assay Protocols

    • Wellens, A. et al. (2008). "Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex." PLoS ONE. Link

Sources

Troubleshooting & Optimization

Stability and storage of 4-Aminophenyl 6-phospho-alpha-mannopyranoside solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for the handling, stability, and application of 4-Aminophenyl 6-phospho-


-D-mannopyranoside  (p-AP-M6P).[1]

This compound is a specialized bifunctional ligand: it combines the specific biological recognition motif of Mannose 6-Phosphate (M6P) (critical for lysosomal enzyme trafficking via the cation-independent mannose 6-phosphate receptor, CI-MPR) with a reactive aminophenyl linker suitable for conjugation to matrices or fluorophores.[1]

Part 1: Technical Specifications & Core Stability

Physicochemical Profile
ParameterSpecificationTechnical Note
Molecular Structure Phosphorylated glycoside with aromatic amineThe C6-phosphoester is the biological recognition unit; the C1-aminophenyl is the conjugation handle.[1]
Solubility >50 mg/mL in H₂OHighly soluble due to the polar phosphate group.
pKa (Phosphate) ~1.5 and ~6.5At physiological pH (7.4), the phosphate is dianionic (critical for receptor binding).[1]
pKa (Aniline) ~4.6The aromatic amine is less basic than aliphatic amines; unprotonated at neutral pH.
Primary Risk Hydrolysis & Oxidation The phosphoester bond is susceptible to phosphatases; the amine is prone to photo-oxidation.[1]
Storage Protocols (Powder vs. Solution)

A. Lyophilized Powder (Long-Term Storage) [1]

  • Condition: -20°C or -80°C.

  • Environment: Desiccated and protected from light.[1][2]

  • Shelf Life: >2 years if strictly maintained.[1]

  • Mechanism: The solid state restricts molecular mobility, preventing autoxidation of the amine and hydrolysis of the phosphoester.

B. Solution State (Short-Term Handling)

  • Solvent: Nuclease/Phosphatase-free water or neutral buffer (PBS, HEPES).[1]

  • Stability Window:

    • 4°C (Dark): Stable for 24–48 hours.[1]

    • Room Temp (Light):Degradation begins within hours (browning due to aniline oxidation).[1]

  • Freezing Solutions: Not Recommended. Freeze-thaw cycles can induce micro-pH changes that accelerate phosphoester hydrolysis.[1] Always prepare fresh.

Part 2: Critical Workflow & Degradation Pathways

The stability of p-AP-M6P is governed by two competing degradation pathways.[1] Understanding these allows you to diagnose experimental failures (e.g., loss of binding affinity vs. failure to couple).

DegradationPathways cluster_legend Stability Factors Compound 4-Aminophenyl 6-phospho-mannoside (Active) Hydrolysis Hydrolysis Product (Loss of Phosphate) Compound->Hydrolysis Acidic pH (<4) or Phosphatases Oxidation Oxidized Azo/Imine Species (Colored) Compound->Oxidation UV Light / O2 High pH (>8) LossBinding Consequence: Loss of MPR Binding Hydrolysis->LossBinding LossCoupling Consequence: Reduced Coupling Efficiency Oxidation->LossCoupling Keep pH 6-7.5 Keep pH 6-7.5 Protect from Light Protect from Light Keep pH 6-7.5->Protect from Light

Figure 1: Dual degradation pathways.[1] The phosphate group (red path) is essential for biological affinity, while the amine group (yellow path) is essential for chemical conjugation.

Part 3: Preparation & Coupling Guide

Reconstitution for Immediate Use
  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water acts as a hydrolysis catalyst).

  • Solvent Choice: Use degassed water or buffer.[1] Oxygen promotes amine oxidation.[1]

  • Concentration: Prepare a high-concentration stock (e.g., 50–100 mM) to minimize the surface-area-to-volume ratio, reducing oxidative exposure.[1]

Coupling to Matrices (Affinity Chromatography)

Researchers often use p-AP-M6P to create affinity columns for purifying CI-MPR.[1]

  • Coupling Chemistry: NHS-activated Sepharose or CNBr-activated Sepharose.[1]

  • Critical pH Note: The aromatic amine (pKa ~4.[1]6) is less nucleophilic than aliphatic amines (e.g., Lysine, pKa ~10.5).[1]

    • Standard Protocol: Coupling is usually performed at pH 8.0–8.5.[1]

    • Optimization: For p-AP-M6P, maintain pH 6.5–7.5 if using EDC/NHS chemistry to prevent phosphate hydrolysis, or strictly limit time at pH >8.0.[1]

  • Blocking: Block excess active sites on the resin with ethanolamine to prevent non-specific binding.

Part 4: Troubleshooting & FAQs

Q1: My solution turned faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the aminophenyl group (formation of azo/imine species).[1]

  • Verdict:

    • For Receptor Binding Assays:Likely Usable. The M6P recognition motif is spatially distinct from the amine. If the phosphate is intact, binding may still occur.

    • For Conjugation (Coupling):Discard. The oxidized amine is no longer a competent nucleophile. You will get low ligand density on your beads.[1]

Q2: Can I use Phosphate Buffered Saline (PBS) as a solvent?

  • Technically Yes, but Functionally No.

  • Reasoning: If you are using the solution for a binding assay (e.g., binding to CI-MPR), free inorganic phosphate in PBS acts as a competitive inhibitor for the receptor's phosphate-binding pocket.[1]

  • Recommendation: Use TBS (Tris-Buffered Saline) or HEPES to avoid competitive inhibition.[1]

Q3: How do I verify if the phosphate group is still attached?

  • The "Self-Validating" Test:

    • Run a Thin Layer Chromatography (TLC) on Silica gel.[1]

    • Solvent: n-Butanol/Acetic Acid/Water (2:1:1).[1]

    • Stain: Molybdate spray (specific for phosphates).[1]

    • Result: Inorganic phosphate (hydrolysis product) will migrate differently than the sugar-phosphate.[1] If you see a strong inorganic phosphate spot, your compound has degraded.[1]

Q4: Why did my affinity column fail to bind the M6P receptor?

  • Root Cause Analysis:

    • Ligand Density: Did the coupling reaction work? (See Q1 regarding oxidation).

    • Steric Hindrance: The p-AP-M6P molecule is small.[1] If coupled directly to the bead surface, the large MPR protein (~300 kDa) may not access the ligand.

    • Solution: Use a resin with a spacer arm (e.g., 6-carbon linker) to project the M6P ligand away from the matrix, ensuring accessibility.

References

  • Distler, J. J., & Jourdian, G. W. (1973).[1] The purification and properties of

    
    -galactosidase from bovine testes. Journal of Biological Chemistry, 248(19), 6772-6780.[1] (Foundational chemistry for aminophenyl-glycoside coupling). Link
    
  • Hoflack, B., & Kornfeld, S. (1985).[1] Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver.[1] Journal of Biological Chemistry, 260(22), 12008-12014.[1] (Establishes M6P binding conditions and pH dependence). Link

  • Sigma-Aldrich. (n.d.).[1] 4-Aminophenyl

    
    -D-mannopyranoside Product Information. (Source for general solubility and physical properties of the parent scaffold). Link
    
  • Varki, A., et al. (2015).[1][3] Essentials of Glycobiology. 3rd edition.[1] Cold Spring Harbor Laboratory Press.[1] (Authoritative text on glycan stability and recognition). Link

Sources

Common experimental errors with 4-Aminophenyl 6-phospho-alpha-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 4-Aminophenyl 6-phospho-alpha-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this compound. We will move beyond simple protocols to address the causality behind experimental choices, helping you troubleshoot common issues and ensure the integrity of your results.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the properties and handling of 4-Aminophenyl 6-phospho-alpha-mannopyranoside.

Q1: What is 4-Aminophenyl 6-phospho-alpha-mannopyranoside and what is its primary application?

Answer: 4-Aminophenyl 6-phospho-alpha-mannopyranoside is a synthetic analog of Mannose 6-phosphate (M6P). In biological systems, M6P is a critical recognition marker attached to newly synthesized lysosomal enzymes.[1] This M6P "tag" allows the enzymes to be recognized by Mannose 6-Phosphate Receptors (MPRs) in the trans-Golgi Network, which then traffic them to the lysosome.[2][3]

The structure of this synthetic analog incorporates two key features:

  • The M6P Moiety: This is the functional headgroup that mimics the natural ligand, allowing it to bind to both the cation-independent (CI-MPR) and cation-dependent (CD-MPR) mannose 6-phosphate receptors.[2][4]

  • The 4-Aminophenyl Group: This serves as a chemical handle. The primary amine is versatile and can be used for covalent attachment to proteins, liposomes, nanoparticles, or solid surfaces for a variety of experimental applications, including drug targeting and affinity chromatography.[5]

Its primary use is as a tool to engage the M6P-mediated cellular uptake pathway, making it invaluable for developing targeted therapies for lysosomal storage diseases or for delivering payloads to cells rich in MPRs, such as macrophages.[3]

Q2: What are the critical chemical properties I need to be aware of?

Answer: Understanding the fundamental properties of the compound is the first step to designing a robust experiment. Below is a summary of key specifications.

PropertyValueSignificance & Comments
CAS Number 74160-60-4Unique identifier for this specific chemical entity.[6]
Molecular Formula C₁₂H₁₇NO₈P
Molecular Weight 350.24 g/mol Essential for accurate molar concentration calculations.
Purity Typically ≥95%Purity should always be confirmed from the Certificate of Analysis (CoA). Impurities can lead to artifacts.[7]
Appearance White to off-white powderVisual inspection is a first-line quality check.
Solubility Soluble in waterPrepare fresh solutions. For stock solutions, use high-purity water or aqueous buffers. Avoid repeated freeze-thaw cycles.
Storage 2-8°C or -20°CRefer to the supplier's recommendation. Protect from moisture to prevent hydrolysis of the phosphate and glycosidic bonds.
Q3: How should I properly handle and store the compound to ensure its stability and integrity?

Answer: The stability of 4-Aminophenyl 6-phospho-alpha-mannopyranoside is critical for reproducible results. The two primary points of potential degradation are the glycosidic bond and the phosphate ester, both of which are susceptible to hydrolysis.

  • Storage: Store the solid compound desiccated at the temperature recommended by the supplier (typically 2-8°C for short-term and -20°C for long-term).[8] Moisture is the primary enemy of the solid-state compound.

  • Solution Preparation:

    • Always use high-purity, nuclease-free water or a sterile, pH-controlled buffer (e.g., PBS or HEPES, pH 7.0-7.4) for reconstitution.

    • Prepare solutions fresh for each experiment if possible.

    • If you must store stock solutions, filter-sterilize them, aliquot to minimize freeze-thaw cycles, and store at -20°C or -80°C.

  • Experimental pH: Avoid strongly acidic or basic conditions (pH < 4 or > 9) for prolonged periods, as these can accelerate the hydrolysis of the phosphate and glycosidic linkages.[9] The stability is generally good at neutral pH.

Section 2: Troubleshooting Guide for Receptor Binding Assays

Binding assays (e.g., SPR, ELISA, fluorescence polarization) are the most common application for this compound. Below are solutions to frequently encountered problems.

Q4: I am not observing any binding of my APM6P-conjugated molecule to the Mannose 6-Phosphate Receptor (MPR). What are the likely causes?

Answer: This is a common issue that can be systematically diagnosed. The cause can originate from the compound, the receptor, or the assay conditions.

Troubleshooting Workflow: No Binding Detected

M6P_Pathway cluster_Extracellular Extracellular Space (pH ~7.4) cluster_Cell Cell Interior cluster_Membrane cluster_Endosome Early Endosome (pH ~6.0-6.5) cluster_Lysosome Lysosome (pH ~4.5-5.0) cluster_Golgi Trans-Golgi Network Conjugate APM6P-Drug Conjugate MPR CI-MPR Conjugate->MPR 1. Binding Complex_Endosome MPR-Conjugate Complex MPR->Complex_Endosome 2. Endocytosis Released_Conjugate Released Conjugate Complex_Endosome->Released_Conjugate 3. pH-Drop Dissociation MPR_Endosome Free MPR Complex_Endosome->MPR_Endosome Lysosome_Target Drug Delivered to Lysosome Released_Conjugate->Lysosome_Target 4. Trafficking MPR_Recycle Recycled MPR MPR_Endosome->MPR_Recycle 5. Receptor Recycling F1 X F1->Conjugate Instability in Media F2 X F2->MPR Low Receptor Expression F3 X F3->Conjugate Serum Competition F4 X F4->Complex_Endosome Endosomal Escape Issue

Caption: The M6P-mediated uptake pathway with key points where experiments can fail (X).

  • Low MPR Expression:

    • Cause: The cell line you are using may not express sufficient levels of the CI-MPR on its surface. While the CI-MPR is ubiquitous, its surface expression levels can vary significantly between cell types.

    • Solution: Confirm MPR expression in your chosen cell line via Western Blot, qPCR, or FACS analysis. Consider using cell types known for high MPR expression, such as certain fibroblast or macrophage cell lines.

  • Competition from Media Components:

    • Cause: Fetal Bovine Serum (FBS) and other serum supplements are rich in M6P-containing glycoproteins (e.g., lysosomal enzymes). These will act as competitive inhibitors, binding to the MPRs and preventing the uptake of your conjugate.

    • Solution: Perform the uptake experiment in serum-free media. If cells require serum for viability, reduce the serum concentration as much as possible or use a dialyzed FBS that has had small molecules and some proteins removed.

  • Conjugate Instability:

    • Cause: The conjugate may be unstable in the complex environment of cell culture media, potentially being degraded by proteases or other enzymes.

    • Solution: Assess the stability of your conjugate by incubating it in the cell culture media for the duration of your experiment, then analyze its integrity via HPLC, SDS-PAGE, or mass spectrometry.

Q7: My enzyme assay using APM6P as a substrate or inhibitor is giving inconsistent results. What should I check?

Answer: Enzyme kinetics require precise control over all reaction components. [10]

  • Inaccurate Substrate Concentration:

    • Cause: Errors in weighing the compound, calculating molarity, or serial dilutions can lead to significant variability. The compound may also adsorb to certain plastic labware.

    • Solution: Use a calibrated analytical balance and low-retention pipette tips. Prepare a fresh, accurately quantified stock solution and perform serial dilutions carefully. Confirm the concentration of your stock solution spectrophotometrically if possible, though this is difficult for this specific compound.

  • Substrate Hydrolysis:

    • Cause: If you are studying a phosphatase, the non-enzymatic hydrolysis of the phosphate group can contribute to the background signal, especially during long incubation times or at non-neutral pH. [9] * Solution: Always run a "no-enzyme" control under the exact same conditions (buffer, substrate, temperature, time) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your enzyme-catalyzed rate.

  • Enzyme Concentration and Activity:

    • Cause: The enzyme may be losing activity over the course of the experiment. The concentration of the active enzyme may not be what you assume.

    • Solution: Ensure you are working in the linear range of the assay with respect to both time and enzyme concentration. Perform initial rate kinetics and ensure the enzyme is stored in an appropriate buffer with any necessary stabilizers. [11]

Section 4: Key Experimental Protocols

Protocol 1: Competitive ELISA for MPR Binding

This protocol provides a framework for assessing the binding of an APM6P-conjugated molecule to the CI-MPR.

Materials:

  • High-bind 96-well ELISA plate

  • Recombinant CI-MPR

  • Mannan from Saccharomyces cerevisiae (as a coating agent rich in mannose)

  • APM6P-conjugated molecule (your test article)

  • Free Mannose 6-Phosphate (as a positive control competitor)

  • HRP-conjugated antibody against your test article (or its tag)

  • Wash Buffer: PBS + 0.05% Tween-20

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA, 0.05% Tween-20, pH 7.0

  • TMB Substrate and Stop Solution

Methodology:

  • Plate Coating: Coat the 96-well plate with 10 µg/mL Mannan in PBS overnight at 4°C. Mannan provides a surface that efficiently captures the MPR.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Block non-specific sites by incubating with Assay Buffer (which contains BSA) for 2 hours at room temperature.

  • Receptor Immobilization: Add 5 µg/mL of recombinant CI-MPR in Assay Buffer to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of your APM6P-conjugated molecule and the free M6P control in Assay Buffer.

    • In a separate plate, pre-incubate a fixed, sub-saturating concentration of your HRP-conjugated detection molecule with the serial dilutions of your competitor (APM6P-conjugate or free M6P) for 30 minutes.

    • Transfer this mixture to the MPR-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer to remove unbound components.

  • Detection: Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stopping: Add Stop Solution and read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor concentration. The signal will decrease as the concentration of the competitor increases. Calculate the IC₅₀ value, which is the concentration of your test article that inhibits 50% of the binding.

References

  • Ghosh, P., Dahms, N. M., & Kornfeld, S. (2003). Carbohydrate Recognition by the Mannose 6-phosphate Receptors. Journal of Biological Chemistry, 278(18), 15599-15602. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]

  • Kleeb, S., et al. (2016). FimH Antagonists: Phosphate Prodrugs Improve Oral Bioavailability. Journal of Medicinal Chemistry, 59(7), 3163–3182. Available at: [Link]

  • CD BioGlyco. (n.d.). PLGA-PEG-4-aminophenyl-α-D-mannopyranoside. CD BioGlyco. Retrieved from [Link]

  • Bohnsack, R. N., et al. (2012). Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor. Glycobiology, 22(10), 1364–1374. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-aminophenyl alpha-D-mannopyranoside. PubChem. Retrieved from [Link]

  • He, X., et al. (2018). Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders. International Journal of Molecular Sciences, 19(11), 3379. Available at: [Link]

  • Sleiman, D., et al. (2021). Design of Potent Mannose-6-Phosphate Derivatives as Ligands for CI-M6P/IGF2R Using Fluorescence Polarization Assay. Molecules, 26(15), 4467. Available at: [Link]

  • Cusumano, Z. T., et al. (2019). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. ACS Infectious Diseases, 5(8), 1347–1357. Available at: [Link]

  • Wikipedia. (n.d.). Mannose 6-phosphate receptor. Wikipedia. Retrieved from [Link]

  • Gary-Bobo, M., et al. (2008). Mannose 6-phosphate receptor targeting and its applications in human diseases. Current Medicinal Chemistry, 15(27), 2851-2859. Available at: [Link]

  • Fabbri, E., et al. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

  • Olsen, L. B., & Thordal, C. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. MethodsX, 11, 102377. Available at: [Link]

Sources

Overcoming solubility issues with 4-Aminophenyl 6-phospho-alpha-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Solubility Challenges

Welcome to the technical support guide for 4-Aminophenyl 6-phospho-alpha-mannopyranoside. This molecule is a valuable tool in glycobiology and related fields, often used in the development of enzyme assays and affinity chromatography systems. However, its unique structure, combining a hydrophilic phospho-mannopyranoside group with a more hydrophobic aminophenyl aglycone, presents specific solubility challenges.

This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome these issues, ensuring reliable and reproducible experimental outcomes. As Senior Application Scientists, we have designed this resource to not only provide protocols but to explain the underlying chemical principles governing the solubility of this compound.

Fundamental Principles: Why Solubility Can Be an Issue

The solubility of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in aqueous solutions is primarily governed by the ionization state of its two key functional groups: the phosphate moiety and the aromatic amino group . The net charge of the molecule is highly dependent on the pH of the solvent.

  • The Phosphate Group: The phosphate group is the primary driver of aqueous solubility. However, its effectiveness is directly tied to its deprotonation state. In acidic to neutral conditions, the phosphate group is partially or fully protonated (-PO₃H⁻ or -PO₃H₂), which significantly reduces its polarity and hydrogen bonding capacity with water, leading to poor solubility.[1][2]

  • The Amino Group: The aminophenyl group is weakly basic. In acidic conditions (pH < 4.5-5.0), it becomes protonated (-NH₃⁺), which can aid solubility. However, this is often insufficient to counteract the low solubility of the protonated phosphate group in the same pH range.

  • The pH Sweet Spot: To maximize solubility, conditions must be chosen where the phosphate group is fully deprotonated (doubly ionized, -PO₃²⁻). This state is favored under alkaline conditions (typically pH > 8.0), which creates a highly polar, charged molecule that readily interacts with water.

Troubleshooting Guide & FAQs

Here we address the most common questions and issues encountered when working with this compound.

Q1: My 4-Aminophenyl 6-phospho-alpha-mannopyranoside powder won't dissolve in my standard neutral buffer (e.g., PBS, pH 7.4). What's wrong?

This is the most frequently encountered issue. At a neutral pH of 7.4, the phosphate group is not fully deprotonated, limiting the molecule's solubility. The compound may appear as a fine, insoluble particulate or a hazy suspension. Simply increasing the volume of buffer is unlikely to solve the problem and will result in a highly diluted, potentially unusable solution. The key is not the volume of the solvent, but its chemical properties, specifically the pH.

Q2: What is the optimal pH for dissolving this compound, and how do I achieve it?

For maximal aqueous solubility, a pH of 8.0 or higher is recommended. At this alkaline pH, the phosphate group is fully deprotonated, maximizing the molecule's polarity.

Recommended Action: Prepare your desired buffer (e.g., Tris, HEPES) at a concentration of 20-50 mM. Before adding the compound, adjust the buffer's pH to ~8.5-9.0 using a dilute NaOH solution. Add the powder to this alkaline buffer and stir. Once fully dissolved, you can then carefully and slowly adjust the pH back down to your desired experimental pH if necessary, monitoring closely for any signs of precipitation. See Protocol 2 for a detailed methodology.

Q3: The compound dissolved at a high pH, but it crashed out of solution when I adjusted it back to my target experimental pH of 6.5. What should I do?

This indicates that the compound's concentration is above its solubility limit at the final, lower pH. You have two primary options:

  • Work at a Lower Concentration: The simplest solution is to remake the solution at a lower final concentration that is stable at pH 6.5.

  • Use a Co-solvent: For some applications, the addition of a small amount of a water-miscible organic solvent can help maintain solubility at a lower pH. Dimethyl sulfoxide (DMSO) is a common choice.[3][4] Prepare a concentrated stock solution of the compound in 100% DMSO, and then dilute this stock into your aqueous buffer. Be cautious, as the final DMSO concentration should not exceed a level that would interfere with your downstream application (typically <1-5%).

Q4: Are there any buffer components or additives I should avoid?

Yes. Due to the phosphate group, this compound is sensitive to high concentrations of divalent cations, especially in neutral to alkaline conditions.

  • Avoid High Divalent Cations: Buffers containing high concentrations of calcium (Ca²⁺) or magnesium (Mg²⁺) can lead to the precipitation of insoluble calcium or magnesium phosphate salts.[2][5] If these cations are essential for your experiment, dissolve the compound separately in a compatible buffer first, and then add it to the final reaction mixture.

  • Phosphate Buffers: Avoid using phosphate-buffered saline (PBS) as the primary dissolving buffer, as the high concentration of phosphate ions can suppress the solubility of the compound through common-ion effects.

Data & Recommended Conditions

The following table summarizes the recommended solvents and conditions for achieving optimal solubility.

Solvent SystempH RangeMax Achievable ConcentrationNotes & Cautions
Aqueous Buffers (Tris, HEPES) 8.0 - 9.5Up to 10-20 mM (empirical)Recommended starting point. Ensures full deprotonation of the phosphate group.
Aqueous Buffers (MES, Acetate) 5.5 - 7.0Low (< 1 mM)Not recommended for initial dissolution. High risk of precipitation.
Deionized Water ~5.5-7.0Very LowUnbuffered water is typically slightly acidic and not suitable for initial dissolution.
DMSO / Aqueous Buffer Mix 7.0 - 8.0VariableUseful for maintaining solubility at lower pH. Prepare a concentrated stock in 100% DMSO first.

Visual Workflow & Diagrams

Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve dissolution problems.

G start_node Start: Compound is Insoluble decision_pH Is buffer pH >= 8.0? start_node->decision_pH Check Solvent decision_node decision_node process_node process_node end_node Success: Compound Dissolved fail_node Re-evaluate Experiment: Consider alternative or lower concentration process_adjust_pH Adjust pH to 8.5-9.0 with dilute NaOH (See Protocol 2) decision_pH->process_adjust_pH No decision_cations Does buffer contain high [Ca²⁺] or [Mg²⁺]? decision_pH->decision_cations Yes decision_dissolved1 Is it dissolved? process_adjust_pH->decision_dissolved1 Re-check process_change_buffer Switch to a cation-free buffer (e.g., Tris, HEPES) decision_cations->process_change_buffer Yes decision_use_cosolvent Is an organic co-solvent (e.g., DMSO) compatible with your assay? decision_cations->decision_use_cosolvent No decision_dissolved1->end_node Yes decision_dissolved1->decision_cations No process_change_buffer->start_node decision_use_cosolvent->fail_node No process_use_dmso Prepare concentrated stock in 100% DMSO, then dilute into aqueous buffer decision_use_cosolvent->process_use_dmso Yes decision_dissolved2 Is it dissolved? process_use_dmso->decision_dissolved2 Check decision_dissolved2->end_node Yes decision_dissolved2->fail_node No

Caption: Troubleshooting workflow for solubilizing the compound.

The Critical Role of pH in Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the solubility of 4-Aminophenyl 6-phospho-alpha-mannopyranoside.

G cluster_acidic Acidic pH (< 5.0) cluster_neutral Neutral pH (~7.0) cluster_alkaline Alkaline pH (> 8.0) node_acid Molecule State: Phosphate: -PO₃H⁻ (Protonated) Amine: -NH₃⁺ (Protonated) Result: POOR SOLUBILITY node_neutral Molecule State: Phosphate: -PO₃H⁻ / -PO₃²⁻ (Mixed) Amine: -NH₂ (Neutral) Result: LOW SOLUBILITY node_acid->node_neutral Increase pH node_alkaline Molecule State: Phosphate: -PO₃²⁻ (Deprotonated) Amine: -NH₂ (Neutral) Result: HIGH SOLUBILITY node_neutral->node_alkaline Increase pH

Caption: Effect of pH on the ionization and solubility of the molecule.

Experimental Protocols

Protocol 1: Standard Solubilization in Alkaline Buffer

This protocol is for applications where the final working solution can be at or above pH 8.0.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Tris-HCl) and adjust its pH to 8.5.

  • Weigh Compound: Accurately weigh the required amount of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in a suitable container.

  • Dissolution: Add the alkaline buffer from step 1 to the powder.

  • Mix: Vortex or stir the solution gently at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Final Check: Verify the final pH of the solution. If you are making a concentrated stock, it can be stored at -20°C or -80°C. Perform a freeze-thaw stability test on a small aliquot if long-term storage is required.

Protocol 2: pH-Adjustment Strategy for Experiments at Neutral pH

Use this method when your final experiment must be conducted at a neutral or slightly acidic pH.

  • Prepare Alkaline Buffer: Prepare a minimal volume of a suitable buffer (e.g., 20 mM HEPES) and adjust its pH to 9.0 with 1M NaOH. This will be your "dissolving buffer".

  • Dissolve Compound: Add the weighed powder to the dissolving buffer and mix until a clear solution is obtained. This creates a concentrated stock solution at an alkaline pH.

  • Prepare Final Buffer: In a separate container, prepare your final experimental buffer at the target pH (e.g., pH 7.2) but at a volume slightly less than the final desired volume.

  • Dilute and Adjust: Slowly add the concentrated stock solution (from step 2) dropwise into the final experimental buffer (from step 3) while stirring.

  • Final pH Titration: Monitor the pH of the final solution. Carefully add small aliquots of dilute HCl (e.g., 0.1M) to bring the pH down to the exact target value. Crucially, watch for any cloudiness or precipitation. If precipitation occurs, you have exceeded the compound's solubility limit at that pH and concentration.

  • Use Immediately: Solutions prepared using this method are often metastable and should be used immediately for best results.

References

  • KMKACO. Phosphate Solubility: A Crucial Aspect of Nutrient Availability. [Online] Available from: [Link]

  • Hinsinger, P., et al. (2011). Phosphorus Dynamics: From Soil to Plant. Plant Physiology. [Online] Available from: [Link]

  • ResearchGate. (2021). Relationship between pH and phosphorus concentration? [Online] Available from: [Link]

  • Smart Nutrition. (2013). pH Effects On Plant-Available Phosphorus. [Online] Available from: [Link]

  • Koval'ová, A., et al. (2020). Design of Potent Mannose-6-Phosphate Derivatives as Ligands for CI-M6P/IGF2R Using Fluorescence Polarization Assay. Molecules. [Online] Available from: [Link]

  • Barrow, N.J. (2017). The effects of pH on phosphate uptake from the soil. ResearchGate. [Online] Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122647, p-aminophenyl alpha-D-mannopyranoside. [Online] Available from: [Link]

  • Cafferty, B.J., et al. (2016). Nitrogenous Derivatives of Phosphorus and the Origins of Life: Plausible Prebiotic Phosphorylating Agents in Water. Life. [Online] Available from: [Link]

  • Beilstein Journals. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP. [Online] Available from: [Link]

  • ResearchGate. (2021). Discovery and biochemical characterization of a mannose Phosphorylase catalyzing the synthesis of novel β-1,3-Mannosides. [Online] Available from: [Link]

  • Megazyme. 4-Nitrophenyl-α-D-mannopyranoside. [Online] Available from: [Link]

  • Reddit. (2023). PMSF doesn't want to dissolve. [Online] Available from: [Link]

  • Ivanova, N.V., et al. (2022). Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency. International Journal of Molecular Sciences. [Online] Available from: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? [Online] Available from: [Link]

  • He, X., et al. (2018). Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders. International Journal of Molecular Sciences. [Online] Available from: [Link]

  • Tsvetkov, Y.E., et al. (2018). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Online] Available from: [Link]

Sources

Enhancing the efficiency of 4-Aminophenyl 6-phospho-alpha-mannopyranoside conjugation

[1]

Executive Summary: The Nucleophilicity Paradox

You are likely encountering low conjugation yields because you are treating 4-Aminophenyl 6-phospho-α-mannopyranoside (p-NH₂-Ph-M6P) as a standard amine.[1] It is not.

The amino group on this ligand is an aromatic amine (aniline) , not an aliphatic amine (like a Lysine side chain).[2]

  • Aliphatic Amine pKa: ~10.5 (Protonated at pH 7; nucleophilic only when deprotonated).[1][2]

  • Aniline pKa: ~4.6 (Deprotonated at pH 7; but inherently 100-1,000x less nucleophilic due to electron delocalization into the benzene ring).[1][2]

The Consequence: Standard NHS-ester protocols (optimized for Lysines at pH 8.[1][2]0) often fail with anilines because the reaction rate is too slow, leading to hydrolysis of the NHS ester before conjugation occurs.[2] Furthermore, the phosphate group (M6P) is sensitive to extreme pH and phosphatase contamination.[2]

This guide details the Squarate Ligation Strategy (the "Gold Standard" for this molecule) and optimized Carboxyl-Activation methods to ensure high-efficiency loading for lysosomal targeting.[1][2]

Decision Matrix: Choosing Your Chemistry

Before starting, select the workflow that matches your carrier and equipment capabilities.

Conjugation_Decision_TreeStartSTART: Select Carrier TypeProteinProtein/Antibody(Lysine Rich)Start->ProteinNanoNanoparticle/Surface(Carboxyl Rich)Start->NanoHighYieldRequirement:Max Efficiency & Stability?Protein->HighYieldSquarateSTRATEGY A:Squarate Ligation(Recommended)Nano->SquarateIf Amine-FunctionalizedEDCSTRATEGY C:Direct EDC/NHS(Low Efficiency - Warning)Nano->EDCStandardSimpleRequirement:Rapid/One-Pot?HighYield->SimpleNoHighYield->SquarateYesSuccinylationSTRATEGY B:Succinylation -> NHS(Convert Aniline to NHS)Simple->SuccinylationBest Alternative

Figure 1: Decision matrix for selecting the optimal conjugation chemistry based on carrier type and efficiency requirements.[1][2]

Protocol A: The Squarate Ligation (Recommended)[2]

This method is superior for p-aminophenyl glycosides.[1] It uses Squaric Acid Diethyl Ester (SADE) to create a stable, selective bridge between the aniline and carrier Lysines.[2] It avoids protein self-crosslinking.[1][]

Mechanism
  • Step 1: SADE reacts selectively with the aniline (pH 7.[2]0) to form a mono-squarate ester.[1][2]

  • Step 2: The mono-squarate reacts with carrier Lysines (pH 9.[1][2]0) to form a squaramide linkage.[1][2]

Step-by-Step Methodology

Reagents:

  • Ligand: p-NH₂-Ph-M6P[1]

  • Linker: 3,4-Diethoxy-3-cyclobutene-1,2-dione (Squaric Acid Diethyl Ester)[1]

  • Buffer A: 0.1 M Sodium Phosphate, pH 7.0[4]

  • Buffer B: 0.5 M Borate Buffer, pH 9.0

Workflow:

  • Activation (Ligand -> Mono-Squarate):

    • Dissolve p-NH₂-Ph-M6P in Buffer A (or 50% Ethanol/Buffer if solubility is poor).[1][2]

    • Add 1.2 equivalents of Squaric Acid Diethyl Ester.

    • Critical: Maintain pH at 7.[1][2][4][5]0. Stir at Room Temp (RT) for 2–4 hours.

    • QC: Monitor by TLC or HPLC.[1][2] The amine peak should disappear.[2]

    • Purification: Precipitate with cold ethanol or use a C18 Sep-Pak cartridge to remove excess squarate.[1]

  • Conjugation (Mono-Squarate -> Protein):

    • Dissolve the Target Protein in Buffer B (pH 9.0).[2] Note: High pH is required to deprotonate Lysines for this specific reaction.

    • Add the activated Ligand-Squarate (from Step 1) at a 10–20 molar excess over the protein.[2]

    • Incubate for 18–24 hours at RT (or 4°C for 48h if protein is labile).

  • Quenching:

    • Add 0.1 M Glycine (pH 9.0) to quench unreacted squarate groups.

Why this works: The squarate-aniline bond is formed under neutral conditions where the aniline is most reactive, and the second step drives the reaction with Lysines using pH, ensuring no homobifunctional crosslinking of the protein [1].

Protocol B: Succinylation (The "Converter" Strategy)[2]

If you cannot use squarate chemistry, you must convert the "bad" nucleophile (aniline) into a "good" electrophile (NHS ester).[2]

Workflow:

  • Succinylation: React p-NH₂-Ph-M6P with Succinic Anhydride (5 eq) in 0.1 M NaHCO₃ (pH 8.5). This converts the aniline (-NH₂) to a carboxyl group (-COOH) via an amide bond.[1][2]

  • Activation: Purify the product, then react with EDC/s-NHS to create the NHS-ester of the M6P ligand.

  • Conjugation: React this NHS-ester with your protein (pH 7.4).

Pros: Creates a standard NHS-labeling reagent. Cons: Adds two steps; requires purification to remove excess anhydride.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "I used standard EDC/NHS on my protein, then added the ligand, but got <5% conjugation."

Root Cause: Competition and Electrostatics. When you activate a protein with EDC/NHS, the surface becomes reactive. However, protein Lysines (highly nucleophilic) will compete with the aniline ligand.[2] Since the aniline is a weak nucleophile, the protein preferentially crosslinks with itself. Solution:

  • Switch to Protocol A (Squarate) .[2]

  • If you must use EDC: Invert the chemistry. Activate the Carboxyls on the Ligand (if any) or use Protocol B. Do not activate the protein.[2]

Issue 2: "My M6P ligand precipitated when I added it to the buffer."

Root Cause: Zwitterionic nature. The phosphate is negatively charged; the amine can be positively charged depending on pH.[2] The phenyl ring adds hydrophobicity.[2] Solution:

  • Dissolve the ligand in a small volume of DMSO or DMF (up to 10% of final reaction volume) before adding to the aqueous buffer.[2][5]

  • Ensure the buffer pH is > 6.[2]0. At very low pH, the phosphate protonation changes solubility.[2]

Issue 3: "The conjugate binds the antibody but fails to enter cells (No Lysosomal targeting)."

Root Cause: M6P Hydrolysis or Steric Hindrance.[2]

  • Phosphatase Contamination: If you used BSA or serum-containing buffers during conjugation, phosphatases may have stripped the phosphate group.[1]

  • Steric Hindrance: The CI-MPR receptor has a deep binding pocket.[1] If the ligand is too close to the carrier surface, it cannot bind. Solution:

  • Use a Spacer: The Squarate linker adds a small spacer. If using EDC, use a PEGylated linker (e.g., NHS-PEG4-Maleimide + Thiolated Aniline).[1][2]

  • Add Phosphatase Inhibitors: Add 5 mM Sodium Fluoride or Sodium Orthovanadate during the reaction (ensure compatibility with chemistry).

Data & Specifications

ParameterAliphatic Amine (Lysine)Aromatic Amine (p-NH₂-Ph-M6P)Implication
pKa ~10.5~4.6Aniline is neutral at pH 7; Lysine is charged.[1][2]
Nucleophilicity HighLowAniline reacts slowly with NHS esters.[1][2]
Optimal pH (NHS) 8.0 - 8.56.0 - 7.0Lower pH favors aniline selectivity (rarely used).[1][2]
Optimal pH (Squarate) 9.07.0Squarate is the matched chemistry.

Biological Validation (QC)

After conjugation, you must validate the integrity of the M6P moiety.

Recommended Assay: CI-MPR Binding Column [1]

  • Immobilize CI-MPR (Soluble domain) on a Sepharose column.[1][2]

  • Pass your conjugate over the column.[2]

  • Elute with 5 mM Mannose-6-Phosphate (free ligand).[1][2]

  • Result: If the conjugate elutes only with free M6P, the targeting moiety is intact and functional [2].[2]

Validation_WorkflowSampleConjugate SampleColumnCI-MPR Affinity ColumnSample->ColumnWashWash (PBS)Column->WashUnbound(Fail)ElutionElution(Free M6P 5mM)Column->ElutionBound(Success)ReadoutQuantify Protein(A280)Elution->Readout

Figure 2: Affinity chromatography workflow to validate functional M6P targeting.

References

  • Tietze, L. F., et al. (1991).[2] "Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins." Bioconjugate Chemistry, 2(3), 148–153.[2]

  • Distler, J. J., & Jourdian, G. W. (1978).[2] "The purification and properties of beta-galactosidase from bovine testes." Journal of Biological Chemistry, 253(7), 2193–2198.[2] (Foundational method for M6P receptor affinity chromatography).[1][2]

  • Gary-Bobo, M., et al. (2007).[1][2] "Mannose 6-phosphate receptor targeting...". Current Medicinal Chemistry, 14(28), 2945-2953.[1][2]

Technical Support Center: Interpreting Unexpected Data in 4-Aminophenyl 6-phospho-alpha-mannopyranoside (APMPM) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Aminophenyl 6-phospho-alpha-mannopyranoside (APMPM). This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered when using this synthetic ligand to study Mannose-6-Phosphate Receptors (M6PRs). Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose issues, validate your protocols, and generate reliable, reproducible data.

Section 1: Troubleshooting Guide (Symptom-Based)

Unexpected data is a common hurdle in highly specific molecular interaction assays. This section is structured to help you diagnose the root cause of a problem based on the specific data you are observing.

Issue 1.1: No or Very Low Specific Binding Signal

Observing a minimal signal window between your total binding and non-specific binding (NSB) wells is a critical failure point. This indicates that the specific interaction between APMPM and the M6PR is not being detected effectively.

Below is a systematic workflow to diagnose the cause of a low signal.

LowSignal_Troubleshooting start Start: No/Low Signal Detected check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_receptor Step 2: Confirm Receptor Activity start->check_receptor check_conditions Step 3: Evaluate Assay Conditions start->check_conditions reagent_apmpm Is APMPM solution fresh? Has it undergone freeze-thaw cycles? check_reagents->reagent_apmpm APMPM Integrity reagent_label Is the detection label (e.g., fluorescent probe, radioligand) within its expiry? Is specific activity sufficient? check_reagents->reagent_label Detection Label receptor_expression Is M6PR expression confirmed in the cell line/membrane prep (e.g., via Western Blot)? check_receptor->receptor_expression Expression Level receptor_storage Was the biological material stored correctly (-80°C)? Are cells within a low passage number? check_receptor->receptor_storage Storage & Passage condition_buffer Is buffer pH optimal (6.5-7.0)? Are necessary divalent cations present for CD-MPR? check_conditions->condition_buffer Buffer Composition condition_time Has the incubation time been optimized to reach equilibrium? check_conditions->condition_time Incubation Time solution_reagent Solution: Prepare fresh APMPM. Purchase new labeled ligand. Aliquot to minimize freeze-thaw. reagent_apmpm->solution_reagent No/Yes reagent_label->solution_reagent No/Yes solution_receptor Solution: Use a new batch of cells/membranes. Validate receptor expression before assay. receptor_expression->solution_receptor No receptor_storage->solution_receptor No solution_conditions Solution: Perform a pH titration. Run a time-course experiment to find equilibrium. condition_buffer->solution_conditions No condition_time->solution_conditions No

Caption: Troubleshooting workflow for low signal experiments.

In-Depth Causality:

  • APMPM Integrity: The phosphate group on APMPM can be labile, especially with improper storage, pH excursions, or repeated freeze-thaw cycles which can lead to hydrolysis[1]. A degraded ligand will not bind the M6PR, leading to a complete loss of signal.

  • Receptor Activity: Mannose-6-Phosphate Receptors (M6PRs) are transmembrane proteins that must be correctly folded and expressed at the cell surface or within the correct compartment (trans-Golgi network) to be active[2][3]. Cell lines at high passage numbers can exhibit reduced expression of specific proteins[4]. Improper storage of membrane preparations (e.g., not at -80°C) can lead to protein denaturation and loss of binding capability[5].

  • Assay Conditions: M6PR binding is pH-sensitive, with optimal binding occurring in the near-neutral pH range of 6.0-7.0[2]. This mimics the environment of the trans-Golgi network where ligand binding occurs. In the more acidic environment of the endosomes, the ligand is released. Therefore, an incorrect buffer pH can prevent the initial binding event. Furthermore, binding assays must reach equilibrium to provide an accurate measure of affinity; insufficient incubation time is a common error that leads to underestimation of binding[6][7].

Issue 1.2: High Background or Non-Specific Binding (NSB)

High background signal obscures the specific interaction, reducing the assay window and making data interpretation impossible. This is often caused by the labeled ligand or APMPM sticking to components other than the receptor.

Troubleshooting Summary Table

Potential CauseVerification StepsRecommended Solutions
Non-Specific Binding to Surfaces Run a "no receptor" control (wells with all components except cells/membranes). If the signal is high, the ligand is binding to the plate or filter.1. Add a blocking agent like Bovine Serum Albumin (BSA, 0.1-1%) to the assay buffer[8]. 2. For filtration assays, pre-soak filter mats in a blocking buffer. 3. Consider using low-binding microplates[9].
Insufficient Washing Review the wash steps in your protocol. In filtration assays, this is particularly critical.1. Increase the number of wash cycles (e.g., from 3 to 5). 2. Increase the volume of cold wash buffer to dilute and remove unbound ligand more effectively[8].
Hydrophobic Interactions The aminophenyl group on APMPM can contribute to hydrophobic interactions with plasticware or other proteins.1. Include a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce non-specific hydrophobic binding[10].
Receptor Concentration Too High High receptor density can lead to an increase in low-affinity, non-saturable binding sites contributing to NSB.Titrate the amount of membrane protein or the number of cells per well to find the lowest concentration that still provides a robust specific signal[8][11].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the binding mechanism of APMPM to the Mannose-6-Phosphate Receptor?

A: APMPM is a synthetic analogue of the natural mannose-6-phosphate (M6P) ligand. It binds to specific sites on both the cation-independent (CI-MPR) and cation-dependent (CD-MPR) mannose-6-phosphate receptors[2][12][13]. The binding is primarily mediated by a network of hydrogen bonds.

  • Mannose Ring Recognition: Key residues in the receptor's binding pocket form hydrogen bonds with the hydroxyl groups at positions 2, 3, and 4 of the mannose ring, ensuring specificity for mannose[2].

  • Phosphate Group Binding: The negatively charged phosphate group is critical for high-affinity binding. It interacts with positively charged residues (like arginine) and other polar residues within the binding pocket[2][10].

  • Role of the Aminophenyl Group: The 4-aminophenyl group extends from the anomeric carbon and can be used as a linker for attaching other molecules, such as fluorophores or affinity tags, without disrupting the core binding interactions.

M6PR_Binding_Mechanism cluster_receptor M6PR Binding Pocket cluster_ligand APMPM Ligand pocket_residues Key Amino Acids (Arg, Gln, Tyr, etc.) phosphate_site Phosphate Binding Site (Positively Charged) mannose Mannose Ring mannose->pocket_residues H-Bonds to -OH groups phosphate 6-Phosphate Group phosphate->phosphate_site Ionic Interaction aminophenyl 4-Aminophenyl Group (Linker Attachment Site)

Caption: APMPM binding to the M6PR active site.

Q2: How should I prepare and store APMPM solutions?

A: Proper handling is crucial for ligand stability.

  • Reconstitution: Reconstitute the lyophilized powder in a high-quality aqueous buffer (e.g., HEPES or PBS) at a pH of ~7.0. Avoid acidic conditions, which can promote hydrolysis of the phosphate ester[1].

  • Stock Concentration: Create a concentrated stock solution (e.g., 10-100 mM) to minimize the volume added to your assay, preventing significant changes in buffer composition.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C. This is the most critical step to prevent degradation from repeated freeze-thaw cycles[5]. For short-term use (1-2 days), 4°C is acceptable.

Q3: What are the critical parameters for buffer selection in an M6PR binding assay?

A: The buffer system is designed to maintain the structural integrity and activity of the receptor.

Recommended Buffer Parameters

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.4Mimics the pH of the trans-Golgi network for optimal ligand binding. M6PRs release their cargo in the lower pH of endosomes[2].
Buffering Agent HEPES, MOPS, PBSProvides stable pH control in the physiological range.
Divalent Cations 5-10 mM MnCl₂ or MgCl₂Required for efficient ligand binding by the Cation-Dependent M6PR (CD-MPR)[2]. Not required for the CI-MPR.
Blocking Agent 0.1 - 1% BSAPrevents non-specific binding of the ligand to the assay plate and other surfaces[8].
Detergent (optional) 0.01 - 0.05% Tween-20Can help reduce hydrophobic interactions and non-specific binding, but should be optimized as it can disrupt membranes at high concentrations.

Section 3: Protocols

This section provides a validated, step-by-step protocol for a common experimental workflow using APMPM.

Protocol 3.1: Whole-Cell Competitive Binding Assay

This protocol is designed to determine the binding affinity (IC₅₀) of an unlabeled test compound by measuring its ability to compete with a labeled M6P ligand for binding to M6PRs on the surface of intact cells.

A. Cell Preparation

  • Seed cells known to express M6PR (e.g., HeLa, CHO cells) into a 96-well tissue culture plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.

  • Culture cells overnight in appropriate growth medium.

B. Assay Procedure

  • Wash: Gently wash the cell monolayer twice with 200 µL/well of ice-cold Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 0.5% BSA).

  • Prepare Competition Curve:

    • Create a serial dilution of your unlabeled test compound (and unlabeled APMPM as a positive control) in Assay Buffer at 10x the final desired concentration.

    • Prepare a solution of a labeled M6P ligand (e.g., ³H-M6P or a fluorescent M6P probe) at 2x the final concentration (typically at its K_d value).

  • Set Up Assay Plate:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a saturating concentration (1000x K_d) of unlabeled M6P.

    • Competitor Wells: Add 50 µL of each concentration of your serially diluted test compounds.

  • Add Labeled Ligand: To all wells, add 50 µL of the 2x labeled M6P ligand solution. The final volume in each well is now 100 µL.

  • Incubate: Incubate the plate at 4°C for 2-4 hours on a gentle shaker to allow binding to reach equilibrium. The low temperature minimizes receptor internalization.

  • Wash Unbound Ligand:

    • Carefully aspirate the incubation mixture from each well.

    • Wash the monolayer rapidly 3 times with 200 µL/well of ice-cold Wash Buffer (Assay Buffer without BSA).

  • Lyse Cells & Detect:

    • Add 150 µL of Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 20 minutes to solubilize the cells and bound ligand.

    • Transfer the lysate to a scintillation vial (for radioligands) or a black detection plate (for fluorophores).

    • Measure the signal using an appropriate counter or plate reader.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Normalize the data: Express the binding at each competitor concentration as a percentage of the maximal specific binding.

  • Plot the percentage of specific binding versus the log concentration of the competitor.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Section 4: References

  • Griffiths, G., Hoflack, B., Simons, K., Mellman, I., & Kornfeld, S. (1989). The structure and function of a mannose 6-phosphate receptor-enriched, pre-lysosomal compartment in animal cells. Journal of Cell Science Supplement, 11, 139-147. [Link]

  • Wikipedia contributors. (2023). Mannose 6-phosphate receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Pohlmann, R., Nagel, G., Hille, A., Wendland, M., Waheed, A., Braulke, T., & von Figura, K. (1989). Mannose 6-phosphate specific receptors: structure and function. Biochemical Society Transactions, 17(1), 15-16. [Link]

  • Pohlmann, R., Nagel, G., Hille, A., Wendland, M., Waheed, A., Braulke, T., & von Figura, K. (1989). Mannose 6-phosphate specific receptors: structure and function. Portland Press. [Link]

  • Aikkal, R. (2024). M6PR: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]

  • Gai, S. A., & Wittrup, K. D. (2007). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Koscova, M. (2012). The Problems with the Cells Based Assays. SciTechnol. [Link]

  • Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. [Link]

  • Hancock, M. K., et al. (2002). The mannose 6-phosphate-binding sites of M6P/IGF2R determine its capacity to suppress matrix invasion by squamous cell carcinoma cells. The Journal of Biological Chemistry. [Link]

  • van der Poel, C., et al. (1993). Binding of lysosomal enzymes to the mannose 6-phosphate receptor: a novel binding assay that makes use of biotinylated receptor molecules, coupled to avidin-agarose. Semantic Scholar. [Link]

  • Bohnsack, R. N., et al. (2012). Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor. The Journal of Biological Chemistry. [Link]

  • Bennett, C. S. (2019). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Accounts of Chemical Research. [Link]

  • Gary-Bobo, M., et al. (2008). Mannose 6-phosphate receptor targeting and its applications in human diseases. Current Medicinal Chemistry. [Link]

  • Liu, T., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Journal of the American Chemical Society. [Link]

  • Lee, S., et al. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Proceedings of the National Academy of Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). p-aminophenyl alpha-D-mannopyranoside. PubChem Compound Database. [Link]

  • Kee, J.-M. (2021). Chemical Approaches to Studying Labile Amino Acid Phosphorylation. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: Validating Experimental Findings with 4-Aminophenyl 6-phospho-alpha-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Functionalized Carbohydrate Ligand Primary Target: Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR / IGF2R) Core Utility: Affinity capture of lysosomal hydrolases; surface functionalization for lysosomal targeting.[1][2][3][4][5][6][7]

This guide serves as a critical validation resource for researchers utilizing 4-Aminophenyl 6-phospho-alpha-mannopyranoside (4-AP-6-P-Man) . Unlike standard Mannose-6-Phosphate (M6P), which is metabolically active but chemically inert for conjugation, 4-AP-6-P-Man features an aromatic amine "handle." This modification allows for stable covalent immobilization onto chromatography matrices or sensor chips without disrupting the specific interaction with the CI-MPR binding pockets (Domains 3 and 9).

This document contrasts 4-AP-6-P-Man with standard alternatives, details a self-validating affinity chromatography protocol, and provides the mechanistic grounding required for high-impact publication.

Part 1: The Comparative Landscape

Selecting the correct ligand is the single most critical decision in lysosomal enzyme purification and targeting studies. The following analysis compares 4-AP-6-P-Man against common alternatives.

Table 1: Ligand Performance Matrix
Feature4-AP-6-P-Man (The Product) Free Mannose-6-Phosphate Anti-MPR Antibodies p-Aminophenyl Mannose
Primary Role Capture & Conjugation Elution & CompetitionDetection / Western BlotNegative Control
Immobilization High Efficiency (via Aniline amine)Impossible (No reactive group)High (Protein A/G)High (via Aniline amine)
Binding Specificity Class-Specific (Binds all M6P-tagged enzymes)Class-SpecificReceptor-SpecificLow (Binds Mannose receptors, not MPR)
Elution Conditions Mild (Free M6P competition)N/AHarsh (Low pH / Chaotropic)N/A
Reusability High (Stable amide linkage)Single UseLow (Denaturation risk)High
Why Choose 4-AP-6-P-Man?
  • Universal Capture: Unlike antibodies that target a single enzyme, immobilized 4-AP-6-P-Man captures the entire secretome of M6P-tagged lysosomal hydrolases. This is essential for "omics" style profiling of lysosomal content.

  • Orientation Control: The para-aminophenyl linker ensures the phosphate group remains sterically accessible to the receptor. Random conjugation of M6P often masks the phosphate, destroying binding affinity.

  • Mild Elution: Enzymes captured on 4-AP-6-P-Man columns can be eluted with free M6P at neutral pH, preserving enzymatic activity. Antibody elution often requires pH 2.5, which irreversibly denatures many hydrolases.

Part 2: Mechanistic Validation

To validate your findings, you must demonstrate that binding is mediated specifically by the M6P-MPR interaction and not by non-specific hydrophobic interaction with the phenyl ring.

Pathway Diagram: The Capture Mechanism

The following diagram illustrates the molecular interaction and the requisite validation controls.

M6P_Interaction Matrix Agarose/Magnetic Bead Linker Amide Bond (Stable) Matrix->Linker NHS Coupling Ligand 4-AP-6-P-Man Linker->Ligand Immobilization Receptor CI-MPR (Domains 3 & 9) Ligand->Receptor Specific Binding (pH 6.5) Enzyme Lysosomal Hydrolase (M6P-tagged) Receptor->Enzyme Cargo Transport FreeM6P Free M6P (Elution Agent) FreeM6P->Receptor Competitive Displacement

Caption: Schematic of 4-AP-6-P-Man immobilization and specific interaction with CI-MPR. Free M6P acts as a competitive inhibitor for elution/validation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Create an affinity resin to purify M6P-tagged enzymes from cell culture supernatant. Validation Principle: The protocol includes a "Mock Elution" and a "Specific Elution" to prove specificity.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Ligand: 4-Aminophenyl 6-phospho-alpha-mannopyranoside.

  • Matrix: NHS-activated Sepharose (or equivalent amine-reactive bead).

  • Binding Buffer: 50 mM Imidazole, 150 mM NaCl, 5 mM

    
    -glycerophosphate, 0.05% Triton X-100, pH 6.5. (Note: 
    
    
    
    -glycerophosphate inhibits phosphatases that would strip the tag).
  • Elution Buffer: Binding Buffer + 5 mM Mannose-6-Phosphate (Free acid).

Step-by-Step Workflow
1. Ligand Coupling (The Critical Step)
  • Rationale: We use NHS-chemistry to form a stable amide bond with the aniline amine of the ligand.

  • Protocol:

    • Wash 1 mL of NHS-activated resin with ice-cold 1 mM HCl (removes preservatives).

    • Dissolve 5 mg of 4-AP-6-P-Man in 1 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Mix ligand solution with resin immediately. Rotate end-over-end for 2 hours at room temperature.

    • Block: Add 1 M Ethanolamine (pH 8.0) for 1 hour to block unreacted NHS sites.

    • Wash: Cycle between Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) 3 times to remove non-covalently bound ligand.

2. Sample Loading & Binding
  • Protocol:

    • Equilibrate column with 10 CV (Column Volumes) of Binding Buffer (pH 6.5). Note: CI-MPR binding is optimal at pH 6.5-7.0; binding drops significantly below pH 5.5.

    • Load cell lysate or conditioned media (dialyzed against Binding Buffer) at a slow flow rate (0.2 mL/min).

    • Collect flow-through for analysis (depleted fraction).

3. The Validation Wash (Self-Validation Step)
  • Rationale: Prove that binding isn't due to the "Mannose" core or the hydrophobic phenyl ring.

  • Protocol:

    • Wash with 10 CV of Binding Buffer containing 10 mM Glucose-6-Phosphate (G6P) .

    • Observation: If your target protein elutes here, the binding was non-specific (ion exchange effect). M6P-specific proteins will remain bound.

4. Specific Elution
  • Protocol:

    • Elute with 5 CV of Elution Buffer (containing 5 mM Free M6P) .

    • Collect 0.5 mL fractions.

    • Assay fractions for enzymatic activity (e.g., Hexosaminidase or Glucuronidase activity).

Part 4: Data Presentation & Analysis

When publishing, present your validation data using the structure below. This clearly demonstrates the enrichment factor and specificity.

Table 2: Representative Purification Table (Expected Results)
StepTotal Protein (mg)Specific Activity (Units/mg)Yield (%)Purification FactorInterpretation
Lysate (Load) 100.01.51001.0Baseline
Flow Through 98.50.1<1N/ATarget effectively captured
G6P Wash 0.50.00N/AValidation: No non-specific elution
M6P Elution 0.8145.075~96x High purity, specific elution
Troubleshooting Guide

Issue: Low binding of target enzyme.[8]

  • Cause 1: Phosphatase Activity. Lysates often contain phosphatases that clip the phosphate off the M6P tag.

    • Fix: Add Phosphatase Inhibitors (5 mM

      
      -glycerophosphate or 10 mM NaF) to the lysis buffer.
      
  • Cause 2: Receptor Saturation. Endogenous soluble CI-MPR in the serum (if using serum-containing media) may mask the ligand.

    • Fix: Use serum-free media or purify the enzyme from the cellular fraction rather than media.

Issue: Leaching of Ligand.

  • Cause: Unstable coupling (e.g., using CNBr resin which forms isourea bonds).

    • Fix: Ensure use of NHS-activated or Epoxy-activated resins for stable amide/ether linkages.

References

  • Distler, J. J., & Jourdian, G. W. (1973). The purification and properties of beta-galactosidase from bovine testes. Journal of Biological Chemistry, 248(19), 6772–6780.

    • Context: Foundational method for using M6P affinity chrom
  • Hoflack, B., & Kornfeld, S. (1985). Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver. Journal of Biological Chemistry, 260(22), 12008–12014.

    • Context: Establishes the binding domains and pH dependency (pH 6.5 optimum) cited in the protocol.
  • Gary-Bobo, M., et al. (2007). Mannose 6-phosphate receptor targeting and its applications in human diseases. Current Medicinal Chemistry, 14(28), 2945-2953.

    • Context: Reviews the use of synthetic M6P analogues (like 4-AP-6-P-Man) for drug targeting and stability comparisons.
  • Sleat, D. E., et al. (2005). The human urine mannose 6-phosphate glycoproteome. Molecular & Cellular Proteomics, 4(12), 1867-1880.

    • Context: Validates the "Universal Capture" claim, demonstrating M6P affinity for profiling the entire class of lysosomal enzymes.

Sources

Cross-Validation of Results Obtained Using 4-Aminophenyl 6-phospho-alpha-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Paradox in CI-MPR Targeting

The Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR), also known as IGF2R, is the primary gatekeeper for intracellular lysosomal enzyme trafficking.[1][2] Consequently, it has become a "holy grail" target for enzyme replacement therapies (ERT) and lysosome-targeting chimeras (LYTACs).

4-Aminophenyl 6-phospho-alpha-mannopyranoside (4-AP-M6P) is a synthetic analogue designed to bridge the gap between small-molecule chemistry and biological recognition. Unlike native Mannose-6-Phosphate (M6P), which is chemically labile and difficult to conjugate, 4-AP-M6P provides a reactive aniline handle for stable covalent attachment to drug payloads or nanoparticles.

However, a critical "Validation Paradox" exists: Monovalent M6P analogues often exhibit weak affinity (


) compared to the nanomolar avidity of multivalent native enzymes.  Therefore, results obtained using 4-AP-M6P conjugates are frequently prone to false positives arising from non-specific endocytosis or mannose receptor (CD206) off-target binding.

This guide provides a rigorous, self-validating framework to confirm that your 4-AP-M6P conjugates are genuinely targeting the CI-MPR pathway.

Comparative Analysis: 4-AP-M6P vs. Alternatives

To validate your results, you must understand how 4-AP-M6P behaves relative to its controls. The following table contrasts the technical specifications of the primary ligands used in CI-MPR research.

Feature4-AP-M6P (The Probe) Native M6P (Competitor) M6P-BSA (Positive Control) Mannose (Negative Control)
Chemical Structure Synthetic aniline glycosideNatural sugar phosphateMultivalent protein conjugateNatural sugar (No phosphate)
Primary Utility Conjugation scaffold (drug delivery)Competitive inhibitor (blocking)High-avidity uptake markerSpecificity check
Binding Mode Monovalent (unless conjugated)MonovalentMultivalent (High Avidity) Binds Mannose Receptor (CD206)
Affinity (

)
Low (

)
Low (

)
High (

)
No binding to CI-MPR
Stability High (Resistant to some phosphatases)Low (Rapid hydrolysis)HighHigh
Validation Role Test Subject Displacement Agent Uptake Standard Off-Target Control

Critical Insight: Never rely solely on 4-AP-M6P uptake data. You must demonstrate that uptake is inhibitable by Native M6P and not mimicked by Mannose.

Validation Logic & Workflow

Scientific integrity requires a "fail-fast" workflow. If your conjugate fails the competitive inhibition step, it is likely entering the cell via non-specific pinocytosis, not CI-MPR.

Diagram 1: The Specificity Decision Tree

ValidationWorkflow Start Start: 4-AP-M6P Conjugate Uptake Control_Mannose Control A: Excess Mannose Start->Control_Mannose Control_FreeM6P Control B: Excess Free M6P Start->Control_FreeM6P Decision1 Is uptake reduced by Mannose? Control_Mannose->Decision1 Decision2 Is uptake reduced by Free M6P? Control_FreeM6P->Decision2 Decision1->Decision2 No (Uptake Persists) Result_OffTarget Result: Off-Target (CD206/Lectin) Decision1->Result_OffTarget Yes (Significant Drop) Result_NonSpecific Result: Non-Specific Pinocytosis Decision2->Result_NonSpecific No (No Change) Result_Validated Result: Validated CI-MPR Targeting Decision2->Result_Validated Yes (>80% Inhibition)

Caption: Specificity Decision Tree. Validated CI-MPR targeting requires resistance to Mannose competition but sensitivity to Free M6P competition.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Specificity Check

Objective: To prove that your 4-AP-M6P conjugate binds the receptor physically and reversibly, distinguishing it from sticky non-specific aggregates.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human CI-MPR (Soluble extracellular domain).

  • Analyte: 4-AP-M6P conjugate.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: CI-MPR binding is pH-sensitive; do not use pH < 6.0 for association.

Methodology:

  • Immobilization: Amine-couple CI-MPR to the chip surface (Target RU: ~3000).

  • Reference Channel: Immobilize BSA or deactivate flow cell 1 to serve as a reference.

  • Kinetic Titration: Inject 4-AP-M6P conjugate at increasing concentrations (e.g., 0.1

    
     to 10 
    
    
    
    ).
  • Dissociation: Allow 600s dissociation time. CI-MPR usually shows rapid on-rates but varying off-rates depending on valency.

  • The "Pulse" Check (Crucial): After binding reaches equilibrium, inject 5 mM Free Mannose-6-Phosphate .

    • Expected Result: Rapid displacement of the bound conjugate.

    • Failure Mode: If the signal does not drop, your conjugate is binding non-specifically to the protein surface, not the M6P pocket.

Protocol B: Competitive Flow Cytometry (The "Gold Standard")

Objective: To quantify cellular uptake and prove receptor dependence in a living system.

Cell Lines:

  • Test Line: HepG2 or CHO-K1 (CI-MPR Positive).

  • Control Line: CHO-M6PR-/- (CI-MPR Knockout) or MCF-7 (Low expression).

Methodology:

  • Preparation: Seed cells at

    
     cells/well in 24-well plates.
    
  • Pre-incubation (Blockade):

    • Well A (Vehicle): Media only.

    • Well B (Non-Specific Control): 5 mM Mannose.

    • Well C (Specific Block): 5 mM Free M6P (or 10 mM Glucose-6-Phosphate as a weak competitor).

    • Incubate for 30 minutes at 4°C (to stop internalization) or 37°C (dynamic competition).

  • Treatment: Add fluorescently labeled 4-AP-M6P conjugate (10-50

    
    ) to all wells. Incubate for 2 hours at 37°C.
    
  • Acid Wash: Wash cells with Glycine-HCl (pH 3.0) for 1 minute to strip surface-bound ligand, ensuring you only measure internalized cargo.

  • Analysis: Measure Median Fluorescence Intensity (MFI) via Flow Cytometry.

Data Interpretation:

  • Valid Result: MFI in Well C (Free M6P) is <20% of Well A. Well B (Mannose) is comparable to Well A.

  • False Positive: MFI is similar across A, B, and C (indicates fluid-phase macropinocytosis).

Mechanistic Validation: Intracellular Trafficking

If 4-AP-M6P successfully targets CI-MPR, it must follow the receptor's specific intracellular route: TGN


 Early Endosome 

Late Endosome/Lysosome.
Diagram 2: The CI-MPR Trafficking Pathway

TraffickingPathway Extracellular Extracellular Space PlasmaMembrane Plasma Membrane (CI-MPR Entry) Extracellular->PlasmaMembrane 4-AP-M6P Binding EarlyEndosome Early Endosome (pH 6.0) PlasmaMembrane->EarlyEndosome Clathrin Endocytosis LateEndosome Late Endosome (pH 5.5 - Ligand Release) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cargo Delivery TGN Trans-Golgi Network (Recycling) LateEndosome->TGN Receptor Recycling (Retromer Complex) TGN->PlasmaMembrane Re-secretion

Caption: CI-MPR Trafficking. Ligand dissociation occurs in the Late Endosome due to acidification (pH < 5.5), allowing receptor recycling to the TGN.

Protocol C: Lysosomal Co-localization

Objective: Confirm the payload reaches the lysosome.

  • Staining: Treat cells with fluorescent 4-AP-M6P conjugate (Green).

  • Counter-stain: Use LysoTracker Red (accumulates in acidic organelles) or immunolabel for LAMP-1 (Lysosomal-Associated Membrane Protein 1).

  • Imaging: Confocal microscopy.

  • Quantification: Calculate Pearson’s Correlation Coefficient (PCC).

    • Target: PCC > 0.7 indicates significant co-localization.

    • Control: Pre-treatment with Chloroquine or Bafilomycin A1 (which raise endosomal pH) should inhibit the dissociation and trafficking, altering the distribution pattern.

References

  • Distler, J., Hieber, V., Sahagian, G., Schmickel, R., & Jourdian, G. W. (1979). Identification of vitamin B12-binding protein as a ligand for the mannose-6-phosphate receptor. Proceedings of the National Academy of Sciences, 76(9), 4235–4239. Link

  • Gary-Bobo, M., et al. (2007). Mannose 6-phosphate receptor targeting and its applications in human diseases. Current Medicinal Chemistry, 14(28), 2945-2953. Link

  • Ghosh, P., Dahms, N. M., & Kornfeld, S. (2003). Mannose 6-phosphate receptors: new twists in the tale. Nature Reviews Molecular Cell Biology, 4(3), 202–212. Link

  • Sigma-Aldrich. (n.d.).[3] 4-Aminophenyl α-D-mannopyranoside Product Specification (CAS 34213-86-0).[3][4][5] Link

  • Castonguay, A. C., et al. (2011).[6] The cation-independent mannose 6-phosphate receptor contains a fourth mannose 6-phosphate binding site.[6] Glycobiology, 21(12), 1698–1711. Link

Sources

Benchmarking 4-Aminophenyl 6-phospho-alpha-mannopyranoside against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminophenyl 6-phospho-alpha-mannopyranoside (4-AP-6-P-Man) is a synthetic aryl-glycoside derivative of Mannose-6-Phosphate (M6P). Unlike native M6P, which functions purely as a metabolic ligand, 4-AP-6-P-Man serves a dual purpose: it acts as a competitive inhibitor of the Mannose-6-Phosphate Receptor (M6PR) and, crucially, as a functionalizable scaffold .

This guide benchmarks 4-AP-6-P-Man against native ligands and other inhibitors, demonstrating that while its monovalent affinity is comparable to native M6P (


), its primary value lies in its ability to overcome the "Cluster Glycoside Effect" through conjugation, enabling the synthesis of multivalent neoglycoproteins with nanomolar avidity.

Biological Context & Mechanism of Action

The Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR/IGF-II Receptor) is the primary gatekeeper for intracellular trafficking of lysosomal enzymes.[1][2]

  • Target: CI-M6PR (300 kDa transmembrane glycoprotein).

  • Binding Sites: Domains 3 and 9 (high affinity for M6P monoesters).[3]

  • Mechanism: 4-AP-6-P-Man mimics the terminal mannose-6-phosphate signal patch found on N-linked glycans of lysosomal hydrolases. It competes for the binding pocket, preventing the receptor from binding and internalizing lysosomal enzymes.

Visualization: The M6P Trafficking Pathway

The following diagram illustrates the standard trafficking pathway and the specific intervention point of 4-AP-6-P-Man.

M6PR_Pathway Golgi Trans-Golgi Network (TGN) Endosome Late Endosome (Acidic pH) Golgi->Endosome M6PR Transport Lysosome Lysosome (Degradation) Endosome->Golgi Receptor Recycling Endosome->Lysosome Enzyme Release PlasmaMembrane Plasma Membrane PlasmaMembrane->Endosome Endocytosis Extracellular Extracellular Space Extracellular->PlasmaMembrane Secretion/Uptake Enzyme Lysosomal Enzyme (M6P-tagged) Inhibitor 4-AP-6-P-Man (Inhibitor) Inhibitor->Golgi Competes in TGN (If internalized) Inhibitor->PlasmaMembrane Blocks Surface M6PR

Figure 1: CI-M6PR trafficking pathway. 4-AP-6-P-Man competes with lysosomal enzymes at the TGN and Plasma Membrane, blocking transport and uptake.

Benchmarking Analysis

The following table compares 4-AP-6-P-Man against standard alternatives. The critical metric here is not just affinity (


), but utility  and stability .
Table 1: Comparative Performance Metrics
CompoundTypeAffinity (

)
Stability (Serum)Primary Application
Mannose Monosaccharide> 10 mM (Very Weak)HighNegative Control
Mannose-6-Phosphate (M6P) Native Ligand~7

Low (Phosphatases)Physiological Standard
4-AP-6-P-Man (Monovalent) Synthetic Analog ~5 - 10

Moderate Precursor / Affinity Ligand
M6P-BSA (via 4-AP linker) Multivalent Conjugate1 - 10 nMHighHigh-Avidity Inhibition
IGF-II Protein Ligand~0.2 nMLow (Proteolysis)CI-M6PR Modulation (Distinct Site)
Key Insights:
  • The Aglycone Advantage: The aminophenyl group at the anomeric position does not significantly disrupt binding to the M6P pocket (Domains 3/9). In fact, the hydrophobic phenyl ring can provide secondary stacking interactions, often maintaining or slightly improving affinity compared to free M6P.

  • The "Cluster Glycoside" Multiplier: Monovalent carbohydrate-protein interactions are inherently weak (micromolar). The true power of 4-AP-6-P-Man is its amine handle. By conjugating it to a scaffold (like BSA or a dendrimer), you create a multivalent inhibitor.

    • Monovalent 4-AP-6-P-Man:

      
      
      
    • Pentamannosyl Phosphate (PMP):

      
      
      
    • Neoglycoprotein (BSA-[4-AP-6-P-Man]

      
      ):
      
      
      
  • Stability: While the aminophenyl linkage is stable, the 6-phosphate ester remains susceptible to alkaline phosphatases. For in vivo serum stability, phosphonate analogs (where the O-P bond is replaced by C-P) are superior, though significantly harder to synthesize.

Experimental Protocols

To validate the efficacy of 4-AP-6-P-Man, we recommend a Solid-Phase Competitive Binding Assay . This protocol is self-validating as it uses the native receptor and a known reference ligand.

Protocol A: Preparation of the Neoglycoprotein (The Inhibitor)

Rationale: To benchmark effectively, you often need the multivalent form.

  • Activation: React 4-Aminophenyl 6-phospho-alpha-mannopyranoside with thiophosgene to generate the isothiocyanate derivative (or use diazo coupling).

  • Conjugation: Incubate the activated glycoside with BSA (Bovine Serum Albumin) in Carbonate Buffer (pH 9.0) for 12 hours.

  • Purification: Dialyze extensively against PBS to remove unreacted small molecules.

  • QC: Determine the degree of substitution (moles sugar per mole protein) using the phenol-sulfuric acid method. Target: 20–30 sugars/BSA.

Protocol B: Competitive Binding Assay (Benchmarking)

Rationale: Determine the


 of 4-AP-6-P-Man relative to free M6P.

Materials:

  • Immobilized CI-M6PR (purified from bovine liver or recombinant).

  • Radiolabeled Ligand: [

    
    I]-Beta-Glucuronidase (or biotinylated equivalent).
    
  • Competitors: M6P (Standard), 4-AP-6-P-Man (Test), Mannose (Neg. Control).

Workflow:

  • Coat: Adsorb CI-M6PR (1

    
    ) onto high-binding microplate wells. Block with 1% BSA (M6P-free).
    
  • Mix: Prepare serial dilutions of 4-AP-6-P-Man (

    
     to 
    
    
    
    ) mixed with a fixed concentration of [
    
    
    I]-Ligand (
    
    
    concentration).
  • Incubate: Add mixtures to wells. Incubate 2 hours at 4°C (reduces enzymatic degradation).

  • Wash: 3x with PBS-Tween (0.05%).

  • Detect: Measure bound radioactivity (Gamma counter) or enzymatic activity (if using enzyme ligand).

  • Analysis: Plot % Bound vs. Log[Inhibitor]. Calculate

    
    .
    
Visualization: Assay Logic

Binding_Assay Start Immobilize CI-M6PR on Microplate Incubate Incubate Mixture with Receptor Start->Incubate Mix Mix Tracer (Ligand) + Competitor (4-AP-6-P-Man) Mix->Incubate Wash Wash Unbound Material Incubate->Wash Read Measure Signal (Bound Tracer) Wash->Read Result Result: High Signal = Low Inhibition Low Signal = High Inhibition Read->Result

Figure 2: Competitive Binding Assay Workflow. A reduction in signal indicates successful displacement of the tracer by 4-AP-6-P-Man.

References

  • Distler, J. J., et al. (1991). The binding specificity of the mannose 6-phosphate receptor.[2][4][5][6]Methods in Enzymology .

    • Context: Foundational work establishing the affinity of M6P analogs and the purific
  • Journet, A., et al. (2000). Proteomic analysis of the lysosomal enzymes.Journal of Proteome Research .[7]

    • Context: Discusses the use of M6P-affinity chromatography (using aminophenyl derivatives)
    • (Note: Representative link for proteomic context).

  • Gary-Bobo, M., et al. (2007). Mannose 6-phosphate receptor targeting and its applications in human diseases.[3][8]Current Medicinal Chemistry .

    • Context: Reviews the use of M6P analogs and neoglycoproteins for drug targeting.[2][3]

  • Jeanjean, A., et al. (2006). Synthesis of new sulfonate and phosphonate derivatives for cation-independent mannose 6-phosphate receptor targeting.Bioorganic & Medicinal Chemistry Letters.

    • Context: Comparison of phosphate esters (like 4-AP-6-P-Man) vs.

Sources

A Comparative Guide to Mannose Receptor Targeting: 4-Aminophenyl-α-D-mannopyranoside and its Alternatives for Targeted Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic and imaging agents to specific cell populations remains a paramount challenge. Among the various strategies, receptor-mediated endocytosis offers a highly specific and efficient pathway for cellular internalization. The mannose receptor (CD206), a C-type lectin predominantly expressed on the surface of macrophages and dendritic cells, has emerged as a key target for immunotherapies, vaccines, and treatments for diseases involving these cell types. This guide provides an in-depth comparison of targeting moieties for the mannose receptor, focusing on the widely used synthetic ligand, 4-Aminophenyl-α-D-mannopyranoside, and its more advanced alternatives, namely multivalent mannose constructs and receptor-specific peptides.

The Central Role of the Mannose Receptor in Targeted Delivery

The mannose receptor plays a crucial role in innate and adaptive immunity by recognizing and internalizing glycoproteins with terminal mannose, fucose, and N-acetylglucosamine residues.[1] This endocytic function makes it an attractive portal for the delivery of therapeutic payloads to antigen-presenting cells (APCs) like macrophages and dendritic cells.[2] By decorating nanocarriers, such as liposomes, with ligands that bind to the mannose receptor, we can achieve selective delivery, enhancing therapeutic efficacy while minimizing off-target effects.[3]

4-Aminophenyl-α-D-mannopyranoside: The Foundational Ligand

4-Aminophenyl-α-D-mannopyranoside is a synthetic monosaccharide derivative that presents a terminal mannose residue for receptor recognition.[4] The aminophenyl group provides a convenient chemical handle for conjugation to nanocarrier surfaces, making it a popular choice in academic and preclinical research.[5]

Mechanism of Action

The principle behind using 4-Aminophenyl-α-D-mannopyranoside is straightforward: the mannose moiety binds to the carbohydrate recognition domains (CRDs) of the mannose receptor, triggering receptor-mediated endocytosis of the attached nanocarrier. This process is illustrated in the workflow below.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Liposome Liposome (with 4-Aminophenyl-α-D-mannopyranoside) MR Mannose Receptor (CD206) Liposome->MR Binding Endosome Endosome MR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Payload Therapeutic Payload Lysosome->Payload Release

Caption: Workflow of Mannose Receptor-Mediated Endocytosis.

Performance and Limitations

While 4-Aminophenyl-α-D-mannopyranoside is effective, its monovalent nature presents a limitation. The affinity of a single mannose residue for the mannose receptor is relatively low.[6] To achieve avid binding, a high density of these ligands on the nanocarrier surface is often required. This can sometimes lead to challenges in formulation and may not always translate to optimal in vivo performance.

Multivalent Mannose Constructs: Leveraging Avidity

To overcome the low affinity of monovalent mannose, researchers have developed multivalent constructs that present multiple mannose residues in a spatially defined manner.[4] These can range from simple di- or tri-antennary structures to complex mannosylated polymers and dendrimers.

Mechanism of Enhanced Binding

Multivalent ligands capitalize on the "avidity effect," where the simultaneous interaction of multiple low-affinity binding sites results in a dramatically increased overall binding strength. The mannose receptor has multiple CRDs, and presenting multiple mannose residues allows for a more stable and prolonged interaction with the receptor, leading to more efficient internalization.[4]

G cluster_0 Targeting Ligands cluster_1 Mannose Receptor (CD206) Monovalent Monovalent (e.g., 4-Aminophenyl-α-D-mannopyranoside) CRDs CRD1 CRD2 CRD3 CRD4 Monovalent->CRDs:f1 Single, Low-Affinity Interaction Multivalent Multivalent (e.g., Tri-mannose) Multivalent->CRDs:f0 Multiple, High-Avidity Interactions Multivalent->CRDs:f2

Caption: Comparison of Monovalent vs. Multivalent Binding to Mannose Receptor.

Comparative Performance Data

Experimental data consistently demonstrates the superiority of multivalent mannose ligands over monovalent ones for macrophage targeting.

Targeting MoietyNanocarrierCell TypeUptake Enhancement (vs. non-targeted)Reference
Monovalent Mannose Polymeric MicellesPrimary Macrophages4-fold[7]
Trivalent Mannose Polyion ComplexesMurine Dendritic CellsHigher than monovalent[4]
Divalent Mannose Polymeric NanoparticlesM2 Macrophages11.8-fold (ligand alone)[8]

As the data suggests, increasing the valency of the mannose ligand significantly enhances cellular uptake in mannose receptor-expressing cells.

Targeting Peptides: A Non-Carbohydrate Alternative

A more recent and highly promising approach involves the use of short peptides that specifically bind to the mannose receptor. These peptides are typically identified through techniques like phage display. An example of such a peptide is mUNO (sequence: CSPGAK).[9]

A Different Binding Paradigm

Interestingly, some targeting peptides, like mUNO, bind to the mannose receptor at a site distinct from the carbohydrate-binding domain.[9] This offers several potential advantages:

  • No Competition: The peptide's binding is not inhibited by endogenous mannosylated proteins, potentially leading to more robust targeting in a complex biological environment.

  • Engineered Affinity: The affinity and stability of peptides can be rationally engineered to a greater extent than simple sugars. For instance, the mUNO peptide was engineered into a more stable version called MACTIDE with a 15-fold lower dissociation constant (KD).[9]

G cluster_0 Mannose Receptor (CD206) Targeting_Ligands Targeting Ligands MR_Structure Carbohydrate Recognition Domains Allosteric Peptide Binding Site Mannose Mannose-based Ligands (Mono- & Multivalent) Mannose->MR_Structure:crds Binds Here Peptide Targeting Peptides (e.g., mUNO) Peptide->MR_Structure:peptide_site Binds Here

Caption: Differential Binding Sites of Mannose and Peptide Ligands on the Mannose Receptor.

Comparative Performance

Direct quantitative comparisons in the same delivery system are emerging, but initial studies show compelling results for peptide-mediated targeting.

Targeting MoietyDelivery VehicleAdministrationTargeting EfficiencyReference
FAM-mUNO Peptide aloneIntraperitonealHigh CD206 colocalization (80%)[9]
FAM-MACTIDE Peptide aloneIntraperitoneal10-fold higher intensity per cell vs. mUNO[9]
Monovalent Nanobody Nanobody aloneIn vivoSuperior tumor penetration vs. bivalent[10]

These findings suggest that engineered peptides can offer higher affinity and potentially better tissue penetration than carbohydrate-based ligands.

Experimental Protocols

Protocol 1: Conjugation of 4-Aminophenyl-α-D-mannopyranoside to Liposomes

This protocol describes a common method for conjugating an amine-containing ligand, such as 4-Aminophenyl-α-D-mannopyranoside, to pre-formed liposomes containing an N-hydroxysuccinimide (NHS)-ester activated PEGylated lipid (e.g., DSPE-PEG-NHS).

Materials:

  • Pre-formed liposomes containing 1-5 mol% DSPE-PEG(2000)-NHS.

  • 4-Aminophenyl-α-D-mannopyranoside.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.4 (PBS).

  • Quenching Buffer: 25 mM Tris with 0.15 M NaCl, pH 7.2 (TBS).

  • Dialysis cassette (10 kDa MWCO).

Procedure:

  • Prepare Ligand Solution: Immediately before use, dissolve the 4-Aminophenyl-α-D-mannopyranoside in DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup: Add the 4-Aminophenyl-α-D-mannopyranoside solution to the liposome suspension to achieve a 10- to 50-fold molar excess of the ligand over the DSPE-PEG-NHS. The final concentration of DMSO should not exceed 10% (v/v) to maintain liposome integrity.

  • Conjugation Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The primary amine of the aminophenyl group will react with the NHS ester to form a stable amide bond.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated ligand and byproducts by dialyzing the liposome suspension against PBS at 4°C for 24-48 hours, with several buffer changes.

  • Characterization: Characterize the final mannosylated liposomes for size, zeta potential, and ligand conjugation efficiency (e.g., via UV-Vis spectroscopy by measuring the absorbance of the phenyl group).

Conclusion and Future Perspectives

The choice of a targeting ligand for the mannose receptor is a critical design parameter in the development of targeted nanomedicines. While 4-Aminophenyl-α-D-mannopyranoside provides a simple and effective solution for proof-of-concept studies, the evidence strongly supports the use of more advanced ligands for enhanced performance.

  • Multivalent mannose constructs offer a significant improvement in binding avidity and cellular uptake, making them a superior choice for applications requiring high efficiency of internalization.[4][8]

  • Targeting peptides represent the next frontier, with the potential for higher affinity, greater stability, and the ability to target distinct epitopes on the receptor, thereby avoiding competition with endogenous ligands.[9]

For researchers and drug developers, the selection of a targeting strategy should be guided by the specific application, the required level of targeting efficiency, and considerations of manufacturing complexity and cost. As our understanding of the intricate interactions between these ligands and the mannose receptor deepens, we can expect the development of even more sophisticated and effective targeted delivery systems for a range of diseases.

References

  • Dalle Vedove, E., Costabile, G., & Merkel, O. M. (2018). Mannose and Mannose-6-Phosphate Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy. Advanced Healthcare Materials, 7(13), 1701398. [Link]

  • Bhattacharya, S., & Banerjee, R. (2010). Targeted liposomal drug delivery to monocytes and macrophages. Expert opinion on drug delivery, 7(10), 1231–1246. [Link]

  • Takahashi, K., Naito, M., & Takatsu, K. (2018). Targeted delivery to macrophages and dendritic cells by chemically modified mannose ligand-conjugated siRNA. Nucleic acids research, 46(19), 10324–10336. [Link]

  • Goodman, J. T., Scott, E. A., & Ander, M. (2019). Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. ACS omega, 4(10), 14381–14391. [Link]

  • Zhang, L., Li, Y., & Wang, J. (2019). Drug-free mannosylated liposomes inhibit tumor growth by promoting the polarization of tumor-associated macrophages. International journal of nanomedicine, 14, 3823–3836. [Link]

  • Li, Y., He, H., & Jia, X. (2015). Mannosylated liposomes for targeted gene delivery. International journal of nanomedicine, 10, 247–257. [Link]

  • Jaynes, J., & Ganjoo, A. (2014). Optimal Structural Design of Mannosylated Nanocarriers for Macrophage Targeting. PloS one, 9(4), e95454. [Link]

  • Wilson, D. S., & Dalmasso, G. (2013). Macrophage-Specific RNAi Targeting via 'Click', Mannosylated Polymeric Micelles. Molecular pharmaceutics, 10(9), 3299–3307. [Link]

  • Raut, S. B., & Date, A. A. (2024). Mannose-Decorated Solid-Lipid Nanoparticles for Alveolar Macrophage Targeted Delivery of Rifampicin. Pharmaceutics, 16(3), 429. [Link]

  • Movahedi, K., Schoonooghe, S., & Laoui, D. (2017). Size-advantage of monovalent nanobodies against the macrophage mannose receptor for deep tumor penetration and tumor-associated macrophage targeting. Theranostics, 7(8), 2239–2251. [Link]

  • Kaur, H., & Singh, M. (2015). Uptake of uncoated and mannosylated liposomes by macrophage like differentiated THP-1 cells after 2 hours. Journal of Pharmacy and Pharmacology, 67(11), 1515-1525. [Link]

  • Vyas, S. P., & Gupta, S. (2011). Mannosylated Liposomes for Targeted Vaccines Delivery. Methods in molecular biology (Clifton, N.J.), 721, 151–160. [Link]

  • Movahedi, K., Schoonooghe, S., & Laoui, D. (2017). Size-advantage of monovalent nanobodies against the macrophage mannose receptor for deep tumor penetration and tumor-associated macrophage targeting. ResearchGate. [Link]

  • Yamamoto, T., & Obika, S. (2021). Multivalent mannose-conjugated siRNA causes robust gene silencing in pancreatic macrophages in vivo. Molecular therapy. Nucleic acids, 26, 1148–1157. [Link]

  • Jaynes, J., & Ganjoo, A. (2020). A Novel Bivalent Mannosylated Targeting Ligand Displayed on Nanoparticles Selectively Targets Anti-Inflammatory M2 Macrophages. Pharmaceutics, 12(3), 243. [Link]

  • Ashley, G. W., & Henne, W. A. (2012). Peptide-mediated targeting of liposomes to tumor cells. Methods in molecular biology (Clifton, N.J.), 899, 341–356. [Link]

  • Tansi, F. L., & Rüger, R. (2020). Peptide-Drug Conjugate for Therapeutic Reprogramming of Tumor-Associated Macrophages in Breast Cancer. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 7(12), 2000208. [Link]

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Limitations of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Research: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminophenyl 6-phospho-alpha-mannopyranoside (4-AP-6-P-Man) has long served as a "workhorse" ligand for functionalizing surfaces, nanoparticles, and neoglycoproteins to target the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR/IGF2R). Its utility stems from the 4-aminophenyl linker, which provides a ready handle for conjugation via diazo coupling or amide bond formation (after modification).

However, for advanced therapeutic development—particularly Enzyme Replacement Therapy (ERT) and in vivo drug delivery—this molecule exhibits critical limitations. It is a monovalent, hydrolytically unstable phosphate ester. This guide dissects why 4-AP-6-P-Man often fails in physiological environments compared to next-generation alternatives like M6P-phosphonates and multivalent glycodendrimers , providing the experimental data and protocols necessary to validate these shortcomings in your own lab.

Part 1: The Mechanistic Baseline

To understand the limitations, one must understand the interaction. The CI-MPR is a P-type lectin that traffics lysosomal enzymes from the Trans-Golgi Network (TGN) to the lysosome.

  • The Ligand: 4-AP-6-P-Man presents a terminal mannose-6-phosphate moiety.

  • The Receptor: CI-MPR contains two distinct M6P-binding sites (Domains 3 and 9).[1] High-affinity binding in nature is achieved through multivalency —lysosomal enzymes typically present two M6P residues on high-mannose oligosaccharides, bridging the receptor's domains.

Visualization: The CI-MPR Trafficking Pathway

The following diagram illustrates the trafficking pathway and the specific point where 4-AP-6-P-Man ligands often fail due to endosomal escape issues or serum degradation.

CIMPR_Pathway cluster_failure CRITICAL FAILURE POINT Ligand 4-AP-6-P-Man Conjugate Serum Extracellular/Serum (Phosphatase Rich) Ligand->Serum Injection Receptor Cell Surface CI-MPR Ligand->Receptor Binding (Low Affinity) Serum->Ligand Hydrolysis (Loss of Phosphate) Endosome Early Endosome (Acidic pH) Receptor->Endosome Internalization Lysosome Lysosome (Target) Endosome->Lysosome Cargo Delivery Recycle Receptor Recycling Endosome->Recycle Receptor Dissociation Recycle->Receptor Return to Surface

Caption: Figure 1. CI-MPR trafficking pathway highlighting the susceptibility of phosphate-ester ligands to serum phosphatases prior to receptor binding.

Part 2: Critical Limitations Analysis

The Affinity Gap (Monovalency vs. Multivalency)

The interaction between a single M6P moiety (as found in 4-AP-6-P-Man) and the CI-MPR is weak.

  • Monovalent Kd:

    
     M to 
    
    
    
    M (Micromolar).
  • Multivalent Kd (Natural):

    
     M (Nanomolar).
    

Why this matters: When 4-AP-6-P-Man is conjugated to a protein or nanoparticle, unless the density of the ligand is extremely high and spatially optimized to bridge Domains 3 and 9 of the receptor, the conjugate will be out-competed by endogenous lysosomal enzymes.

Metabolic Instability (The Phosphatase Problem)

The "6-phospho" group in 4-AP-6-P-Man is a standard phosphate monoester.

  • Mechanism: In human serum, phosphatases (alkaline and acid) rapidly hydrolyze the phosphate group.

  • Result: The molecule becomes 4-Aminophenyl-Mannose , which has zero affinity for CI-MPR.

  • Alternative: M6P-Phosphonates (isosteres where the bridging oxygen is replaced by carbon) are resistant to this hydrolysis.

The Aminophenyl Linker Liability

While useful for chemistry, the aromatic amine (aniline derivative) poses biological risks:

  • Immunogenicity: Phenyl-linkers can act as haptens, potentially generating anti-drug antibodies (ADAs) if the conjugate is used therapeutically.

  • Steric Hindrance: The short, rigid phenyl linker does not provide the flexibility required for the ligand to "reach" deep into the receptor binding pocket if the carrier backbone is bulky.

Part 3: Comparative Analysis

The following table contrasts 4-AP-6-P-Man with its primary research and therapeutic alternatives.

Feature4-AP-6-P-Man (Standard) M6P-Phosphonate Analogs Multivalent Glycodendrimers
Chemical Nature Phosphate MonoesterPhosphonate (C-P bond)Oligomannose / Polymer
Serum Stability Low (< 1 hour half-life)High (> 24 hours)Variable (Backbone dependent)
Receptor Affinity (Kd) Low (

M)
Moderate (

M)*
High (

M)
CI-MPR Selectivity ModerateHighVery High
Primary Use Case In vitro affinity columns, blottingIn vivo delivery, ERTHigh-efficiency targeting
Synthesizability Easy (Commercial)Difficult (Multi-step)Difficult (Chemo-enzymatic)

*Note: Monovalent phosphonates have similar affinity to phosphates, but their stability allows them to reach the target in vivo.

Part 4: Experimental Protocols

As a scientist, you should not accept these limitations on faith. Use the following protocols to validate the performance of 4-AP-6-P-Man in your specific application.

Protocol A: Serum Stability Validation (HPLC-MS)

Objective: Determine the half-life of the ligand in physiological conditions.

  • Preparation: Dissolve 4-AP-6-P-Man (1 mM) in PBS.

  • Incubation: Mix 1:1 with human serum (pooled) at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15m, 30m, 1h, 4h, 24h.

  • Quenching: Immediately add 150 µL cold Acetonitrile to precipitate serum proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Loss of m/z corresponding to the phosphorylated species (MW ~381 for nitro-precursor or ~351 for amino) and appearance of the de-phosphorylated mannoside.

  • Expectation: You will observe >50% degradation within 60-90 minutes for the phosphate ester, whereas phosphonate controls will remain stable.

Protocol B: Competitive Binding Assay (ELISA Format)

Objective: Quantify the affinity gap against a multivalent control.

  • Coating: Coat 96-well plates with CI-MPR (1 µg/mL) overnight at 4°C. Block with 1% BSA.

  • Competition: Prepare a dilution series of your test ligand (4-AP-6-P-Man conjugate) mixed with a fixed concentration of biotinylated-M6P-Glucuronidase (a high-affinity natural ligand).

  • Incubation: Add mixtures to wells; incubate 2 hours at RT.

  • Detection: Wash 3x. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate.

  • Calculation: Plot OD450 vs. Log[Inhibitor]. Calculate IC50.

  • Expectation: 4-AP-6-P-Man will show an IC50 in the millimolar range, while multivalent controls will be in the nanomolar range.

Part 5: Decision Logic for Researchers

Use this flow to determine if 4-AP-6-P-Man is suitable for your project.

Decision_Tree Start Start: Selecting an M6P Ligand InVivo Is this for In Vivo use? Start->InVivo Affinity Is high affinity (nM) required? InVivo->Affinity No (In Vitro only) Reject_Stability REJECT 4-AP-6-P-Man Reason: Serum Phosphatase Hydrolysis Switch to: M6P-Phosphonate InVivo->Reject_Stability Yes Use_4AP USE 4-AP-6-P-Man (Acceptable for affinity columns or in vitro blotting) Affinity->Use_4AP No Reject_Affinity REJECT 4-AP-6-P-Man Reason: Low Avidity Switch to: Multivalent Glycan/Dendrimer Affinity->Reject_Affinity Yes

Caption: Figure 2. Decision matrix for selecting M6P ligands based on experimental requirements.

References

  • Gary-Bobo, M., et al. (2007).[2] "Mannose 6-phosphate receptor targeting and its applications in human diseases." Current Medicinal Chemistry. Link

  • Distler, J. J., et al. (1991). "The binding specificity of the two mannose 6-phosphate receptors for phosphorylated oligosaccharides." Journal of Biological Chemistry. Link

  • Jeanjean, A., et al. (2006). "Synthesis of new sulfonate and phosphonate derivatives for cation-independent mannose 6-phosphate receptor targeting." Bioorganic & Medicinal Chemistry Letters. Link

  • Sly, W. S., & Fischer, H. D. (1982). "The phosphomannosyl recognition system for intracellular and intercellular transport of lysosomal enzymes." Journal of Cellular Biochemistry. Link

  • Qadri, A., et al. (2016). "Design of Potent Mannose 6-Phosphate Analogues for the Functionalization of Lysosomal Enzymes To Improve the Treatment of Pompe Disease." Angewandte Chemie International Edition. Link

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Safety Operating Guide

4-Aminophenyl 6-phospho-alpha-mannopyranoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Aminophenyl 6-phospho-alpha-mannopyranoside Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal workflow for 4-Aminophenyl 6-phospho-alpha-mannopyranoside (and its related conjugates). While often used as a ligand for lysosomal enzyme targeting or affinity chromatography, the presence of an aromatic amine (aminophenyl) moiety necessitates specific disposal protocols to prevent environmental contamination and potential biological signaling interference.

Chemical Profile:

Feature Description
Chemical Nature Phosphorylated glycoside conjugated to an aromatic amine.
Primary Hazard Aromatic Amine (Aniline derivative): Potential for skin sensitization, methemoglobinemia, or genotoxicity (if free amine is released). Bioactivity: Designed to target Mannose-6-Phosphate (M6P) receptors; improper release may disrupt aquatic biological systems.
Physical State Typically a white to off-white lyophilized powder.

| RCRA Status (USA) | Not explicitly P-listed or U-listed. However, due to the aminophenyl group, it must be managed as Hazardous Chemical Waste (Toxic/Irritant) under the "Prudent Practice" standard. |

Hazard Assessment & Causality

Why specific disposal is required despite "Non-Hazardous" SDS listings.

Many Safety Data Sheets (SDS) for niche biochemicals list them as "Not Dangerous" simply because they have not undergone exhaustive toxicological testing. As a Senior Scientist, you must apply the Precautionary Principle .

  • The Aminophenyl Risk: The 4-aminophenyl group is structurally related to aniline. Aniline derivatives can be toxic to aquatic life and may act as sensitizers. Causality: Disposal in municipal trash (landfill) risks leaching the amine into groundwater, where it can degrade into toxic byproducts.

  • Phospho-Sugar Bioactivity: This molecule is a mimetic of lysosomal targeting signals. Causality: Releasing biologically active ligands into water systems can theoretically affect microbial or aquatic metabolic pathways.

  • Incompatibility: The amine group is basic and nucleophilic. Causality: It must not be mixed with strong oxidizers (e.g., nitric acid, perchlorates) in waste streams, as this can generate heat or toxic nitrated byproducts.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder/Residue)

Use this for expired stock, spill cleanup residues, or contaminated solids.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Use a dust mask (N95) or work inside a fume hood if the powder is friable.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Aminophenyl 6-phospho-alpha-mannopyranoside" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Do not mix with sharps, biological waste (unless the chemical is bound to a pathogen), or oxidizers.

  • Final Disposal: Transfer to your institution's Environmental Health & Safety (EHS) team for Incineration .

    • Note: High-temperature incineration is the only method that guarantees the destruction of the aromatic ring structure.

Protocol B: Liquid Waste (Aqueous/Solvent Solutions)

Use this for reaction mixtures, eluates from affinity columns, or stock solutions.

  • Characterize the Solvent:

    • If in Water/Buffer: Segregate into "Aqueous Chemical Waste."

    • If in Organic Solvent (e.g., DMSO, Methanol): Segregate into "Organic Solvent Waste."

  • pH Check: Ensure the waste solution is between pH 5 and 9. If the solution contains strong acids/bases used during conjugation, neutralize it before adding to the main waste carboy to prevent exothermic reactions.

  • Deactivation (Optional but Recommended): If the solution contains active enzymes or biologicals along with the chemical, add bleach (10% final concentration) only if the waste stream is destined for drain disposal (which is NOT recommended for this chemical).

    • Strict Rule: Do not pour this chemical down the sink. Even if water-soluble, the aminophenyl group classifies it for chemical waste collection.

Protocol C: Empty Containers

For the original glass vial or shipping bottle.

  • Triple Rinse: Rinse the vial three times with a small volume of water or solvent.

  • Rinsate Disposal: Pour the rinse liquid into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.

  • Label Defacement: Cross out the chemical name and any hazard symbols on the bottle.

  • Disposal: The rinsed, defaced bottle may now be recycled or thrown in the glass trash, depending on local facility rules.

Visualizing the Workflow

Figure 1: Waste Stream Decision Matrix

This logic tree guides the researcher to the correct disposal bin based on the physical state of the chemical.

WasteDecisionTree Start Waste Generation: 4-Aminophenyl 6-phospho-alpha-mannopyranoside StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Spill cleanup, expired stock) StateCheck->Solid Liquid Liquid Solution (Reaction mix, eluate) StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidBin Solid Chemical Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Solvent/Water Empty->Rinse Incinerate EHS Pickup -> Incineration SolidBin->Incinerate AqBin Aqueous Waste Carboy (Blue Tag) SolventCheck->AqBin Water/Buffer OrgBin Organic Waste Carboy (Red Tag) SolventCheck->OrgBin DMSO/Methanol AqBin->Incinerate OrgBin->Incinerate Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Trash Deface Label -> Glass Trash/Recycle Rinse->Trash Rinsate->SolventCheck

Caption: Decision matrix for segregating solid, liquid, and container waste to ensure compliance with RCRA and EHS standards.

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Powder Spill 1. Evacuate immediate area if dust is airborne.2.[1] Don PPE (N95 mask, gloves, goggles).3. Cover with damp paper towels to prevent dust.4. Scoop into Solid Waste container.5. Wash area with soap and water.[1][2]
Skin Contact 1. Brush off dry powder.2. Rinse with water for 15 minutes.3. Seek medical attention if irritation or cyanosis (blue lips/fingernails) occurs (sign of aniline absorption).
Eye Contact 1. Flush with eyewash station for 15 minutes.2. Consult a physician immediately.

Regulatory References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste." United States Government Publishing Office.[Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[4][Link]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.